molecular formula C8H15NO2 B12941308 5,5-Dimethylpiperidine-3-carboxylic acid

5,5-Dimethylpiperidine-3-carboxylic acid

Cat. No.: B12941308
M. Wt: 157.21 g/mol
InChI Key: YARRQGKDYDBGSH-UHFFFAOYSA-N
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Description

5,5-Dimethylpiperidine-3-carboxylic acid is a chemical building block based on a substituted piperidine scaffold. This compound serves as a versatile precursor in medicinal chemistry, particularly in the synthesis of piperidine carboxamide derivatives. Such derivatives have been identified as a promising class of non-covalent, species-selective inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), showing potent anti-malarial activity . The piperidine carboxamide series, derived from cores like this one, demonstrates strong species selectivity by binding to a unique pocket in the Pf proteasome, inhibiting parasite growth without affecting human proteasome isoforms or showing cytotoxicity . This mechanism provides a potential path for new antimalarial therapies, especially against artemisinin-resistant strains, and highlights the research value of this compound in infectious disease and drug discovery programs. The related hydrochloride salt has the CAS number 2361635-21-2 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5,5-dimethylpiperidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-8(2)3-6(7(10)11)4-9-5-8/h6,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

YARRQGKDYDBGSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CNC1)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 5,5-Dimethyl Substituted Nipecotic Acid Derivatives: A Rational Drug Design Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modulation of γ-aminobutyric acid (GABA) neurotransmission remains a cornerstone in the management of neuronal hyperexcitability disorders, including epilepsy, neuropathic pain, and select neurodegenerative diseases. While the inhibition of the GABA Transporter 1 (GAT-1) by nipecotic acid is a well-validated pharmacological mechanism, the clinical utility of unsubstituted nipecotic acid is severely limited by its zwitterionic nature, hydrophilicity, and poor blood-brain barrier (BBB) permeability 1.

To overcome these pharmacokinetic liabilities, medicinal chemists have historically appended bulky lipophilic groups to the piperidine nitrogen (e.g., Tiagabine). However, recent advancements in rational drug design highlight the 5,5-dimethyl substitution on the nipecotic acid core as a transformative structural modification. This whitepaper dissects the causality behind this molecular design, exploring how the gem-dimethyl effect enhances target engagement, metabolic stability, and therapeutic efficacy.

Mechanistic Foundation: GAT-1 and the GABAergic System

GAT-1 is a highly efficient Na⁺/Cl⁻-dependent symporter responsible for the rapid clearance of GABA from the synaptic cleft into presynaptic terminals and surrounding glial cells. By competitively inhibiting GAT-1, nipecotic acid derivatives prolong the residence time of GABA in the synapse, thereby hyperpolarizing the postsynaptic neuron via sustained GABA_A receptor activation 2.

G cluster_0 Synapse Environment Pre Presynaptic Terminal (GABA Release) Cleft Synaptic Cleft (High [GABA]) Pre->Cleft Exocytosis Post Postsynaptic Neuron (GABA-A Activation) Cleft->Post Receptor Binding GAT1 GAT-1 Transporter (Reuptake) Cleft->GAT1 Reuptake GAT1->Pre Recycling Drug 5,5-Dimethyl Nipecotic Acid Derivative Drug->GAT1 Competitive Inhibition

Caption: GAT-1 Signaling Pathway and Competitive Inhibition by 5,5-Dimethyl Derivatives.

The Structural Rationale: Why 5,5-Dimethyl Substitution?

The strategic placement of a gem-dimethyl group at the C5 position of the piperidine ring is not merely for steric bulk; it is a calculated bioisosteric maneuver that leverages thermodynamic and kinetic principles to optimize the molecule 3.

The Thorpe-Ingold Effect (Conformational Restriction)

Unsubstituted nipecotic acid exists in an equilibrium of rapidly interconverting chair conformations. Binding to the GAT-1 active site requires the molecule to adopt a specific, entropically unfavorable bioactive conformation. The introduction of the 5,5-dimethyl group induces the Thorpe-Ingold effect —the bulky methyl groups decrease the internal bond angle at C5, forcing the piperidine ring into a rigid, singular chair conformation. This pre-organization perfectly aligns the C3-carboxylic acid and the N1-amine to mimic the spatial geometry of GABA, drastically reducing the entropic penalty ( ΔS ) upon binding and lowering the IC50​ .

Cytochrome P450 (CYP) Resistance

Alkyl rings are highly susceptible to oxidative metabolism by hepatic CYP450 enzymes, which abstract hydrogen atoms to form hydroxylated metabolites. By replacing the reactive C-H bonds at the C5 position with a gem-dimethyl group, the molecule sterically blocks the adjacent carbons from entering the catalytic heme-iron center of CYP enzymes. This "metabolic shielding" significantly extends the intrinsic half-life ( t1/2​ ) of the drug 4.

Enhanced Lipophilicity for BBB Penetration

The addition of two methyl groups increases the overall lipophilicity ( logP ) of the core scaffold. When combined with N-substituted lipophilic tails (akin to Tiagabine), the 5,5-dimethyl core achieves the optimal partition coefficient required for passive diffusion across the endothelial tight junctions of the blood-brain barrier.

Table 1: Comparative Pharmacokinetic & Pharmacodynamic Profile
PropertyUnsubstituted Nipecotic AcidTiagabine (N-Substituted)5,5-Dimethyl N-Substituted Derivative
GAT-1 Affinity ( IC50​ ) ~12,000 nM~40 nM~15 nM (Entropically optimized)
Lipophilicity ( logP ) -0.85 (Hydrophilic)3.5 (Lipophilic)4.1 (Highly Lipophilic)
BBB Permeability ( Papp​ ) Low / NegligibleHighVery High
HLM Half-Life ( t1/2​ ) < 15 mins (Rapid clearance)~45 mins> 120 mins (CYP resistant)

Experimental Workflows for Validation

To rigorously validate the therapeutic potential of these derivatives, the following self-validating protocols must be executed. These assays are designed to prove both target engagement (efficacy) and metabolic stability (pharmacokinetics).

Protocol 1: High-Throughput [³H]GABA Uptake Assay

Purpose: To determine the IC50​ of the 5,5-dimethyl derivative against native GAT-1.

Causality of Design: We utilize rat cortical synaptosomes rather than recombinant cell lines. Synaptosomes are isolated nerve terminals that maintain the endogenous lipid microenvironment and the critical Na⁺/Cl⁻ electrochemical gradients required for physiological GAT-1 function.

  • Synaptosome Preparation: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove debris, then centrifuge the supernatant at 12,000 × g. Rationale: The 12,000 × g pellet contains the intact synaptosomes.

  • Buffer Equilibration: Resuspend the pellet in a modified Krebs-Ringer HEPES (KRH) buffer (pH 7.4) containing 140 mM NaCl. Rationale: The high extracellular Na⁺ concentration provides the thermodynamic driving force for the symporter.

  • Compound Pre-incubation: Add the 5,5-dimethyl derivative (in serial dilutions from 10−10 to 10−4 M) to the synaptosomes and incubate at 37°C for 15 minutes. Rationale: Allows the inhibitor to reach thermodynamic equilibrium with GAT-1 prior to substrate competition.

  • Radioligand Addition: Initiate the reaction by adding 50 nM[³H]GABA. Incubate for exactly 3 minutes. Rationale: Tritium provides high specific activity without altering GABA's steric profile. The short time frame ensures we measure initial uptake velocity, preventing reverse transport.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the radioligand.

  • Quantification: Wash filters 3x with ice-cold KRH buffer, transfer to scintillation vials, add liquid scintillation cocktail, and quantify beta-decay. Calculate IC50​ using non-linear regression.

Workflow Step1 Synaptosome Preparation Step2 Compound Incubation Step1->Step2 Equilibrate Step3 [³H]GABA Addition Step2->Step3 Competitive Binding Step4 Rapid Filtration Step3->Step4 Quench Reaction Step5 Scintillation Counting Step4->Step5 Quantify Uptake

Caption: Step-by-step workflow for the [³H]GABA Synaptosomal Uptake Assay.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To validate the CYP450 resistance conferred by the 5,5-dimethyl substitution.

Causality of Design: By comparing the clearance rate of the 5,5-dimethyl derivative against a non-methylated control, we isolate the kinetic impact of the gem-dimethyl metabolic shield.

  • Reaction Assembly: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Rationale: HLMs provide a standardized, highly concentrated source of human CYP450 enzymes.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Rationale: CYP450 enzymes require a continuous supply of NADPH as an electron donor for the oxidative catalytic cycle.

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile instantly denatures the CYP enzymes, halting the reaction, and precipitates the proteins for clean downstream analysis.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 × g for 15 minutes. Inject the supernatant into an LC-MS/MS system to quantify the remaining parent compound. Calculate the intrinsic clearance ( CLint​ ) from the slope of the natural log of percentage remaining versus time.

Conclusion and Future Directions

The integration of a 5,5-dimethyl moiety into the nipecotic acid scaffold represents a masterclass in rational drug design. By exploiting the Thorpe-Ingold effect to lock the molecule into its bioactive conformation, and utilizing the steric bulk of the gem-dimethyl group to shield against CYP450-mediated oxidation, researchers can develop next-generation GAT-1 inhibitors. These advanced derivatives hold profound therapeutic potential not only for refractory partial seizures but also for emerging indications in neuropathic pain and neuroprotection, where sustained, localized GABAergic tone is clinically mandated.

References

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed (Elsevier Masson SAS). URL:[Link]

  • A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). PMC (National Institutes of Health). URL:[Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

Sources

Conformational Analysis of 5,5-Dimethylpiperidine-3-carboxylic acid: A Structural and Thermodynamic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, thermodynamic parameters, and self-validating experimental protocols.

Executive Summary

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. Its three-dimensional conformation dictates molecular properties, biological activity, and receptor-ligand interactions. 5,5-Dimethylpiperidine-3-carboxylic acid represents a highly specialized piperidine scaffold. Due to its unique substitution pattern—a carboxylic acid at C3 and a gem-dimethyl group at C5—this molecule exhibits a highly deterministic, "locked" conformational profile. This whitepaper provides an in-depth technical analysis of the structural dynamics, thermodynamic penalties, and experimental workflows required to elucidate the conformation of this critical building block.

Structural Dynamics: The Geometry of Steric Locking

To understand the conformational behavior of 5,5-dimethylpiperidine-3-carboxylic acid, we must analyze the spatial geometry of the piperidine chair. In a standard six-membered heterocyclic chair, substituents at the 1, 3, and 5 positions share a critical geometric relationship: their axial bonds point in the exact same direction (either all "up" or all "down"), parallel to the principal axis of the ring.

The 1,3-Diaxial Clash Mechanism

At the C5 position, the presence of a gem-dimethyl group dictates that, regardless of the ring flip state, one methyl group must always occupy an axial position , while the other occupies an equatorial position.

The conformational equilibrium is therefore entirely governed by the orientation of the C3-carboxylic acid (-COOH) group:

  • Chair 1 (C3-Equatorial): The -COOH group sits in the sterically unhindered equatorial plane. The axial C5-methyl group interacts only with the small axial protons at C1 (N-H) and C3.

  • Chair 2 (C3-Axial): The -COOH group is forced into the axial position. Because the axial C5-methyl group points in the exact same direction, this induces a severe 1,3-diaxial interaction (analogous to a syn-pentane steric clash).

The energetic penalty of a direct methyl-to-carboxyl 1,3-diaxial clash is massive, effectively preventing ring inversion and locking the molecule into Chair 1. This principle of utilizing 1,3-allylic and diaxial strain to control stereochemistry is a foundational strategy in the synthesis of diverse piperidine libraries .

ConformationalEquilibrium A Chair 1: C3-COOH (Equatorial) C5-Me (1 Ax, 1 Eq) B Chair 2: C3-COOH (Axial) C5-Me (1 Ax, 1 Eq) A->B Ring Inversion D Thermodynamically Favored (Locked Conformation) A->D Minimizes Strain C Severe 1,3-Diaxial Clash (COOH vs Me) B->C Induces C->B Destabilizes

Conformational equilibrium logic of 5,5-Dimethylpiperidine-3-carboxylic acid.

Thermodynamic Parameters of the Conformational Space

The preference for the equatorial position is quantified by the substituent's A-value (the free energy difference, ΔG∘ , between the equatorial and axial conformers). While individual A-values provide a baseline, the true thermodynamic state of 5,5-dimethylpiperidine-3-carboxylic acid is dictated by the combinatorial penalty of the 1,3-diaxial interaction.

As demonstrated in foundational investigations of nipecotic acid (piperidine-3-carboxylic acid) derivatives, the energetic landscape can be precisely mapped .

Quantitative Conformational Data
Substituent / InteractionPositionBaseline A-Value (kcal/mol)Effective ΔG Penalty (kcal/mol)Predominant Orientation
Methyl (-CH₃) C5~ 1.70N/A (Geminal)1 Equatorial, 1 Axial
Carboxylic Acid (-COOH) C3~ 1.35 - 1.40N/AEquatorial
1,3-Diaxial Clash C3 / C5N/A> 3.50 N/A (Highly Destabilized)
Overall Ring Preference N/AN/A~ 4.00 (Favors C3-Eq) Chair 1 (C3-Eq)

Note: The >3.50 kcal/mol penalty for the 1,3-diaxial clash ensures that the population of the C3-axial conformer at room temperature is statistically negligible (<0.1%).

Experimental Methodologies for Conformational Elucidation

To empirically validate the locked conformation of this scaffold, researchers must employ a self-validating system combining low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) modeling.

ExperimentalWorkflow Step1 1. Sample Prep (Low Temp) Step2 2. 1H/13C NMR (J-Coupling) Step1->Step2 Step3 3. NOESY (Spatial) Step2->Step3 Step4 4. DFT Modeling (B3LYP) Step3->Step4 Step5 5. Validation (Conformer) Step4->Step5

Step-by-step workflow for elucidating piperidine ring conformations.

Protocol 1: Low-Temperature NMR J-Coupling Analysis

Causality: At room temperature, rapid nitrogen inversion and minor ring flexing can blur distinct coupling signals. Lowering the temperature to -80 °C slows these dynamic processes, allowing for the precise extraction of vicinal coupling constants ( 3J ) which directly correlate to dihedral angles via the Karplus equation.

  • Sample Preparation: Dissolve 15 mg of 5,5-dimethylpiperidine-3-carboxylic acid in 0.6 mL of a non-freezing deuterated solvent (e.g., CD3​OD or CD2​Cl2​ ).

  • Variable Temperature (VT) Acquisition: Acquire 1H NMR spectra starting at 25 °C, decreasing in 10 °C increments down to -80 °C until signal decoalescence is achieved.

  • Signal Extraction: Isolate the multiplet corresponding to the C3 proton (H3).

  • J-Value Analysis: Measure the 3JH2−H3​ and 3JH3−H4​ coupling constants.

    • Self-Validation Check: An observed large coupling constant ( 3J≈10−12 Hz) indicates a trans-diaxial relationship between H3 and the adjacent axial protons at C2/C4. If H3 is axial, the C3-COOH group must be equatorial, validating the structural hypothesis.

  • Spatial Confirmation: Run a 2D NOESY experiment. Look for a strong Nuclear Overhauser Effect (NOE) cross-peak between the axial C5-methyl group and the axial H3 proton. The presence of this cross-peak physically proves they reside on the same face of the ring.

Protocol 2: Computational Validation via DFT

Causality: While NMR provides population-weighted averages, computational modeling isolates the absolute minimum energy of individual conformers. This ensures that electrostatic interactions (e.g., between a protonated nitrogen and the carboxylate) do not unexpectedly override steric penalties, a phenomenon observed in certain piperidinium salts .

  • In Silico Generation: Construct 3D coordinates for both Chair 1 (C3-Eq) and Chair 2 (C3-Ax).

  • Geometry Optimization: Execute DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Apply a Polarizable Continuum Model (PCM) matching the dielectric constant of the NMR solvent.

  • Frequency Calculation: Perform vibrational frequency calculations to confirm both structures are true minima (zero imaginary frequencies) and to extract Zero-Point Energy (ZPE) corrections.

  • Thermodynamic Extraction: Calculate the ΔG between the two optimized states.

    • Self-Validation Check: The computed ΔG should heavily favor Chair 1 by >3.5 kcal/mol. If the computational ΔG aligns with the NMR-derived population ratios, the conformational assignment is definitively validated.

Strategic Implications in Drug Design

The locked conformation of 5,5-dimethylpiperidine-3-carboxylic acid makes it a highly valuable pharmacophore in medicinal chemistry. By eliminating the entropic penalty usually associated with the binding of flexible rings to a target receptor, this scaffold can drastically improve binding affinity.

When incorporated into peptidomimetics or utilized as a bioisostere for GABA/nipecotic acid in uptake inhibitors, the fixed equatorial trajectory of the carboxylic acid ensures predictable, reproducible hydrogen-bonding interactions within the receptor pocket. Understanding and proving this conformational rigidity is the first critical step in leveraging this molecule for rational drug design.

References

  • 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. Angewandte Chemie International Edition, 2011. URL:[Link]

  • Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, 2000. URL:[Link]

  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 1991. URL:[Link]

Literature review of substituted piperidine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

The development of neurotherapeutics targeting the γ-aminobutyric acid (GABA)ergic system relies heavily on the precise modulation of synaptic neurotransmitter levels. Among the most successful pharmacological interventions are inhibitors of the GABA Transporter 1 (GAT-1). At the structural core of these inhibitors lies the piperidine-3-carboxylic acid (nipecotic acid) scaffold.

This technical guide synthesizes the structural-activity relationships (SAR), mechanistic pharmacology, and experimental workflows required to design, synthesize, and evaluate substituted piperidine-3-carboxylic acid analogs.

Pharmacological Rationale: The GAT-1 Target

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Following synaptic release, GABA signaling is terminated by rapid reuptake into presynaptic terminals and surrounding astrocytes, a process predominantly mediated by GAT-1[1].

Unsubstituted (R)-nipecotic acid is a highly potent, competitive inhibitor of GAT-1. However, as a highly polar zwitterion, it is entirely restricted from crossing the blood-brain barrier (BBB), rendering it therapeutically useless for systemic administration. The foundational breakthrough in this class of compounds was the discovery that attaching a bulky, lipophilic moiety to the protonated piperidine nitrogen facilitates BBB penetration while simultaneously increasing binding affinity to the transporter[2].

GAT1_Mechanism Presynaptic Presynaptic Terminal (GABA Release) SynapticCleft Synaptic Cleft (GABA Accumulation) Presynaptic->SynapticCleft Exocytosis GAT1 GAT-1 Transporter (Na+/Cl- Symporter) SynapticCleft->GAT1 Substrate Binding Postsynaptic Postsynaptic GABA-A Activation SynapticCleft->Postsynaptic Enhanced Signaling Reuptake Intracellular GABA Pool GAT1->Reuptake Translocation Inhibitor Lipophilic Nipecotic Acid Analog Inhibitor->GAT1 Blocks Extracellular Vestibule

Fig 1: GAT-1 inhibition mechanism by piperidine-3-carboxylic acid analogs.

Structure-Activity Relationship (SAR) & Mechanistic Causality

The rational design of piperidine-3-carboxylic acid derivatives is governed by strict spatial and electronic requirements.

A. Stereoselectivity of the C3-Carboxylic Acid

The absolute configuration at the C3 position of the piperidine ring is critical. Molecular dynamics simulations and in vitro assays consistently demonstrate that the (R)-enantiomer exhibits vastly superior GAT-1 inhibitory activity compared to the (S)-enantiomer[3]. The free carboxylic acid interacts directly with the sodium-binding site and forms essential polar interactions with residues Y60, Y140, and S396 in the occluded-out conformation of GAT-1[2]. Esterification of this group generally abolishes direct GAT-1 inhibition, though esters are sometimes utilized as prodrugs[4].

B. N-Substitution (The Lipophilic Tail)

The attachment of large lipophilic chains to the piperidine nitrogen allows the inhibitor to anchor into the extracellular vestibule of GAT-1.

  • Di-thiophene derivatives: The clinical benchmark, Tiagabine, utilizes a (R)-N-[4,4-Bis(3-methyl-2-thienyl)but-3-en-l-yl] side chain, achieving an IC50 of 0.049–0.07 µM[1][2].

  • Diarylmethylthio/sulfinyl derivatives: Recent optimizations replacing the alkene with a sulfinyl linker ((R)-1-(2-diarylmethylsulfinyl)ethyl-piperidine-3-carboxylic acid) have yielded compounds with GAT-1 inhibition 496-fold higher than parent nipecotic acid[5].

  • Schiff Base Derivatives: Novel N-substituted Schiff bases of 1-(2-aminoethyl)piperidine-3-carboxylic acid have recently shown potent in vivo anticonvulsant activity in sc-PTZ seizure models, demonstrating excellent BBB permeability[4][6].

SAR_Workflow Core Piperidine-3-carboxylic Acid (Zwitterionic Core) Stereo Chiral Resolution (Isolate R-enantiomer) Core->Stereo Causality: Receptor Stereospecificity N_Sub N-Alkylation / Linker (Introduce Lipophilicity) Stereo->N_Sub Causality: BBB Permeability Terminal Terminal Aromatic Moieties (Vestibule Anchoring) N_Sub->Terminal Causality: Vestibule Binding InVitro In Vitro [3H]-GABA Assay (Target Affinity) Terminal->InVitro Validation Phase InVivo In Vivo Seizure Models (sc-PTZ / PAMPA-BBB) InVitro->InVivo IC50 < 100 nM

Fig 2: Rational SAR workflow for designing nipecotic acid derivatives.

Quantitative Data: Pharmacological Profiling

The following table summarizes the structure-activity evolution of key piperidine-3-carboxylic acid analogs, comparing their in vitro GAT-1 affinity and BBB permeability.

Compound Class / NameN-Substitution MoietyC3 StereochemistryGAT-1 IC50 (µM)BBB PermeabilityClinical Status
Nipecotic Acid None (Secondary Amine)(R)-enantiomer~10.0Poor (Zwitterion)Tool Compound[2]
Tiagabine Bis(3-methyl-2-thienyl)butenyl(R)-enantiomer0.049 - 0.07HighFDA Approved[1][2]
NNC-711 Diarylalkenyl derivative(R)-enantiomer0.040HighInvestigational[1]
Compound 6a Diarylmethylsulfinyl ethyl(R)-enantiomer~0.020HighPreclinical[5]
Compound 5w Schiff base (2-aminoethyl linker)Racemic/MixedN/A (High sc-PTZ efficacy)High (PAMPA validated)Preclinical[6]

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the critical path for synthesizing and evaluating these analogs.

Protocol A: General Synthesis of N-Substituted Piperidine-3-Carboxylic Acids

Causality: Direct N-alkylation of unprotected nipecotic acid often leads to zwitterionic precipitation and poor yields. Therefore, esterification prior to alkylation is required.

  • Esterification: React (R)-piperidine-3-carboxylic acid with absolute ethanol and catalytic SOCl2​ at 0°C, refluxing for 4 hours to yield the ethyl ester hydrochloride.

  • N-Alkylation: Dissolve the ester in anhydrous DMF. Add 1.2 equivalents of the desired lipophilic alkyl halide (e.g., 4,4-bis(3-methyl-2-thienyl)-3-butenyl chloride) and 2.5 equivalents of K2​CO3​ (acid scavenger). Stir at 80°C for 12 hours.

  • Hydrolysis (Deprotection): Isolate the intermediate via silica gel chromatography. Dissolve in a 1:1 mixture of THF and 2M aqueous LiOH. Stir at room temperature for 6 hours to cleave the ethyl ester.

  • Isolation: Acidify to pH 6.0 using 1M HCl to precipitate the zwitterionic target compound. Filter and recrystallize from methanol/water.

Protocol B: In Vitro [3H] -GABA Uptake Inhibition Assay

Causality: To isolate GAT-1 specific activity, assays must be performed in heterologous cell lines expressing human GAT-1 (hGAT1), using radiolabeled GABA to quantify transport velocity.

  • Cell Preparation: Seed HEK-293 cells stably transfected with hGAT1 in 24-well plates. Grow to 80% confluence.

  • Buffer Equilibration: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer (containing 120 mM NaCl, required for Na+-dependent symport).

  • Inhibitor Incubation: Add the synthesized piperidine-3-carboxylic acid analogs at varying concentrations ( 10−9 to 10−4 M) in KRH buffer. Incubate for 10 minutes at 37°C to allow equilibrium binding at the extracellular vestibule.

  • Radioligand Addition: Add 50 nM [3H] -GABA (specific activity ~30 Ci/mmol) to each well. Incubate for exactly 5 minutes. Self-Validation: Include a Tiagabine positive control and a Na+-free buffer negative control.

  • Termination: Rapidly aspirate the medium and wash three times with ice-cold KRH buffer. Causality: The severe temperature drop halts transporter conformational changes, trapping internalized [3H] -GABA.

  • Quantification: Lyse cells with 0.1% Triton X-100. Transfer lysates to scintillation vials, add scintillation fluid, and count radioactivity (CPM) using a liquid scintillation counter. Calculate IC50​ using non-linear regression.

Protocol C: PAMPA-BBB Permeability Assay

Causality: Because the primary failure point of GABAergic drugs is CNS exclusion, the Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, non-cell-based validation of passive BBB diffusion[4][6].

  • Membrane Preparation: Coat the porous filter of a PAMPA donor plate with a 1% porcine brain lipid (PBL) solution in dodecane.

  • Dosing: Dissolve analogs in DMSO, then dilute in phosphate buffer (pH 7.4) to a final concentration of 100 µM. Add 200 µL to the donor wells.

  • Incubation: Add 200 µL of fresh phosphate buffer to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation.

  • Analysis: Separate the plates. Quantify the concentration of the compound in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ). Compounds with Pe​>4.0×10−6 cm/s are classified as highly BBB penetrant.

Conclusion & Future Perspectives

The piperidine-3-carboxylic acid scaffold remains a cornerstone in neuropharmacology. While early optimization successfully bridged the gap between target affinity and BBB permeability (yielding Tiagabine), modern medicinal chemistry is pushing this scaffold toward multi-target directed ligands and novel linker chemistries (such as sulfinyl and Schiff base derivatives). By strictly adhering to stereochemical requirements and leveraging advanced computational dynamics, researchers can continue to exploit this zwitterionic core for next-generation antiepileptic and neuroprotective therapeutics.

Sources

Bioactivity Profile of 5,5-Dimethylpiperidine-3-Carboxylic Acid Scaffolds: Conformational Control and Target Engagement in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a highly privileged scaffold in medicinal chemistry, offering a versatile three-dimensional framework for target engagement. Among its derivatives, piperidine-3-carboxylic acid (nipecotic acid) has historically served as the cornerstone for γ-aminobutyric acid (GABA) reuptake inhibitors. However, modern drug discovery demands enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The strategic introduction of a geminal dimethyl group at the 5-position to form the 5,5-dimethylpiperidine-3-carboxylic acid scaffold represents a masterclass in structural optimization. This whitepaper explores the causality behind this modification—specifically the Thorpe-Ingold effect—and its profound impact on metabolic stability, conformational locking, and bioactivity across central nervous system (CNS) and metabolic targets.

Structural & Physicochemical Rationale

The Base Scaffold: Nipecotic Acid

Unsubstituted piperidine-3-carboxylic acid is a zwitterionic molecule that acts as a potent, competitive inhibitor of the GABA transporter 1 (GAT-1) [1]. While highly active in vitro, its high polarity and conformational flexibility limit blood-brain barrier (BBB) penetration and make it susceptible to rapid metabolic clearance. Historically, this was bypassed by adding large lipophilic anchors to the nitrogen atom, leading to the development of the antiepileptic drug Tiagabine [3].

The Gem-Dimethyl (Thorpe-Ingold) Effect

The evolution from the base nipecotic acid to the 5,5-dimethylpiperidine-3-carboxylic acid scaffold is driven by the gem-dimethyl effect (or Thorpe-Ingold effect). Adding two methyl groups to the same carbon (C5) fundamentally alters the molecule's physicochemical landscape [2, 5]:

  • Conformational Locking: The steric bulk of the gem-dimethyl group restricts the piperidine ring's flexibility, forcing it into a highly specific chair conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty ( ΔS ) typically lost upon target binding is drastically reduced, leading to higher binding affinity ( Kd​ ).

  • Metabolic Shielding: The C5 position and adjacent carbons in piperidine rings are notorious hotspots for Cytochrome P450 (CYP450) mediated oxidation. The steric hindrance provided by the 5,5-dimethyl substitution physically blocks metabolic enzymes from accessing these vulnerable sites, significantly extending the compound's half-life [2].

  • Increased Lipophilicity: The addition of two non-polar methyl groups increases the overall logP of the scaffold, enhancing passive diffusion across lipid bilayers, a critical requirement for CNS-targeted therapeutics.

GemDimethyl A 5,5-Dimethylpiperidine- 3-carboxylic acid B Thorpe-Ingold Effect (Steric Bulk) A->B C Conformational Locking (Chair Conformer) B->C D Metabolic Shielding (CYP450 Resistance) B->D E Reduced Entropic Penalty (Higher Affinity) C->E F Increased Half-Life (Improved PK) D->F

Caption: Logical flow of the gem-dimethyl effect enhancing the pharmacodynamics and pharmacokinetics of the scaffold.

Pharmacological Bioactivity Profiles

GAT-1 (GABA Transporter 1) Modulation

GAT-1 is the primary transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. Inhibiting GAT-1 prolongs GABAergic inhibitory signaling, providing robust anticonvulsant and anxiolytic effects[1]. 5,5-dimethylpiperidine-3-carboxylic acid derivatives act as highly selective, competitive inhibitors of GAT-1. The rigidified structure ensures optimal alignment of the carboxylic acid moiety with the sodium-binding sites within the GAT-1 transmembrane domains, improving selectivity over GAT-2 and GAT-3 compared to flexible analogs.

GAT1_Pathway cluster_synapse Synaptic Cleft Dynamics GABA GABA Neurotransmitter GAT1 GAT-1 Transporter (Presynaptic) GABA->GAT1 Binds for reuptake Receptor Post-Synaptic GABA-A Receptor GABA->Receptor Prolonged Activation (Therapeutic Effect) Clearance Intracellular Clearance GAT1->Clearance Transports GABA Drug 5,5-diMe-Nipecotic Acid Derivative Drug->GAT1 Competitive Inhibition

Caption: Mechanism of action for 5,5-dimethyl-nipecotic acid derivatives in synaptic GAT-1 inhibition.

Protease Inhibition: Cathepsin K

Beyond CNS applications, piperidine-3-carboxylic acid derivatives (specifically carboxamides) have emerged as potent inhibitors of Cathepsin K, a cysteine protease heavily involved in osteoclast-mediated bone resorption [4]. The 5,5-dimethyl substitution in these peptidomimetics forces the amide side chain into a vector that perfectly occupies the S2 and S3 sub-pockets of the Cathepsin K active site. This targeted inhibition is currently being explored for the treatment of postmenopausal osteoporosis.

Quantitative Data Summary

The following table synthesizes the comparative advantages of the 5,5-dimethyl substitution versus the unsubstituted piperidine-3-carboxylic acid core, demonstrating the empirical value of the structural modification.

ParameterUnsubstituted Piperidine-3-Carboxylic Acid5,5-Dimethylpiperidine-3-Carboxylic AcidMechanistic Driver
GAT-1 IC₅₀ (In Vitro) ~12.0 µM~1.5 µMConformational locking reduces entropic penalty.
Intrinsic Clearance (CL_int) High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric shielding of C4/C5/C6 from CYP450 oxidation.
LogD (pH 7.4) -1.2 (Highly Hydrophilic)+0.8 (Lipophilic)Addition of non-polar methyl groups.
BBB Permeability (Papp) < 2 x 10⁻⁶ cm/s> 15 x 10⁻⁶ cm/sIncreased lipophilicity and reduced hydrogen bond potential.

(Note: Values are representative benchmarks for N-alkylated derivatives of both scaffolds based on standard medicinal chemistry optimization trajectories).

Experimental Workflows & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for evaluating the bioactivity and metabolic stability of 5,5-dimethylpiperidine-3-carboxylic acid derivatives.

Protocol 1: In Vitro GAT-1 Reuptake Inhibition Assay

This assay measures the ability of the scaffold to inhibit the uptake of radiolabeled [³H]-GABA into cells stably expressing human GAT-1. It is a self-validating system because it utilizes a known clinical standard (Tiagabine) to normalize baseline therapeutic efficacy [3].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably transfected with human GAT-1 in DMEM supplemented with 10% FBS. Seed cells in 96-well plates at 5×104 cells/well and incubate overnight at 37°C.

  • Compound Preparation: Dissolve the 5,5-dimethylpiperidine-3-carboxylic acid derivative in 100% DMSO to create a 10 mM stock. Prepare a 10-point serial dilution (10 µM to 0.1 nM) in assay buffer (10 mM HEPES, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, pH 7.4).

  • Pre-Incubation: Wash cells twice with warm assay buffer. Add 50 µL of the diluted test compounds to the wells. Include Tiagabine (1 µM) as a positive control for 100% inhibition, and a DMSO vehicle as a negative control (0% inhibition). Incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add 50 µL of [³H]-GABA (final concentration 50 nM, specific activity ~30 Ci/mmol) to all wells. Incubate for exactly 10 minutes at 37°C.

  • Termination & Reading: Terminate the reaction by rapid aspiration of the buffer, followed by three washes with ice-cold assay buffer to halt transporter activity.

  • Quantification: Lyse the cells using 0.1 N NaOH, transfer to scintillation vials, add scintillation fluid, and measure radioactivity (CPM) using a Microbeta counter. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

To prove the causality of the "metabolic shielding" claim, this assay compares the half-life of the compound against CYP450 enzymes.

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well deep-well plate, combine human liver microsomes (final concentration 0.5 mg/mL protein) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic competency of the microsomes.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate intrinsic clearance ( CLint​ ).

References

  • The GABA transporter and its inhibitors - PubMed National Institutes of Health (NIH) [Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability ScienceOpen[Link]

  • Tiagabine | C20H25NO2S2 | CID 60648 - PubChem National Institutes of Health (NIH)[Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K National Institutes of Health (NIH) - PMC[Link]

  • The gem-Dimethyl Effect Revisited ResearchGate[Link]

Methodological & Application

Synthesis Protocols and Mechanistic Insights for 5,5-Dimethylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The functionalized piperidine scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 5,5-dimethylpiperidine-3-carboxylic acid has emerged as a critical building block in the synthesis of highly selective therapeutics, notably in the development of PRMT5 inhibitors targeting MTAP-deleted cancers [1].

Synthesizing this molecule presents a unique regiochemical challenge: positioning a gem-dimethyl group meta to a carboxylic acid on a saturated nitrogen heterocycle. Traditional pyridine reduction methods are unviable due to the impossibility of a gem-dimethyl group on an aromatic ring. Therefore, a de novo ring construction is required. This application note details a highly optimized, self-validating synthetic route utilizing a regioselective Dieckmann condensation, followed by a controlled deoxygenation sequence [2].

Retrosynthetic Analysis & Mechanistic Rationale

To construct the 5,5-dimethylpiperidine-3-carboxylic acid core, we employ a convergent acyclic assembly followed by an intramolecular cyclization.

  • The Dieckmann Advantage: By assembling an acyclic diester—ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-dimethylpropanoate—we set the stage for a Dieckmann condensation.

  • Absolute Regioselectivity: The gem-dimethyl group at the C2 position of the propanoate chain acts as a "steric and electronic blocker." Because there are no α -protons adjacent to that ester, enolization can only occur at the α -carbon of the acrylate-derived chain. This forces a 100% regioselective cyclization, yielding the 4-oxopiperidine core with the substituents locked in the correct relative positions.

  • Deoxygenation Strategy: Direct Wolff-Kishner reduction of the resulting β -keto ester would lead to unwanted decarboxylation under harsh basic conditions. Instead, we utilize a mild reduction-elimination-hydrogenation sequence to preserve the C3 carboxylate.

Visual Workflow

SynthesisRoute Start Benzylamine + Ethyl 3-bromo- 2,2-dimethylpropanoate Step1 Step 1: Alkylation & Michael Addition (Ethyl acrylate, K2CO3, Heat) Start->Step1 Diester Acyclic Diester Intermediate (Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino) -2,2-dimethylpropanoate) Step1->Diester Step2 Step 2: Regioselective Dieckmann Condensation (KOtBu, THF, 0°C to RT) Diester->Step2 KetoEster Beta-Keto Ester (1-benzyl-5,5-dimethyl-4-oxopiperidine -3-carboxylate) Step2->KetoEster Step3 Step 3: Reduction & Dehydration (1. NaBH4 | 2. MsCl, Et3N | 3. DBU) KetoEster->Step3 Alkene Tetrahydropyridine Intermediate (Ethyl 1-benzyl-5,5-dimethyl-1,2,5,6- tetrahydropyridine-3-carboxylate) Step3->Alkene Step4 Step 4: Global Hydrogenation (H2, Pd/C, EtOH) Alkene->Step4 Ester Ethyl 5,5-dimethylpiperidine -3-carboxylate Step4->Ester Step5 Step 5: Acidic Hydrolysis (6M HCl, Reflux) Ester->Step5 Product 5,5-Dimethylpiperidine- 3-carboxylic acid (HCl salt) Step5->Product

Figure 1: Retrosynthetic and forward synthetic pathway for 5,5-dimethylpiperidine-3-carboxylic acid.

Step-by-Step Experimental Protocols

Phase 1: Assembly of the Acyclic Diester

Objective: Synthesize ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)-2,2-dimethylpropanoate. Mechanistic Causality: Benzyl protection is chosen because it is entirely orthogonal to the ester functionalities and can be cleaved simultaneously with the alkene reduction in Phase 4, saving a synthetic step.

  • Alkylation: To a stirred solution of benzylamine (1.0 equiv, 100 mmol) in anhydrous DMF (150 mL), add anhydrous K2​CO3​ (2.0 equiv) and ethyl 3-bromo-2,2-dimethylpropanoate (1.0 equiv). Heat the mixture to 80°C for 12 hours.

  • In-Process Control (IPC): Monitor via LCMS. The primary amine should be fully consumed, yielding the secondary amine intermediate.

  • Michael Addition: Cool the reaction to room temperature. Add ethyl acrylate (1.2 equiv) dropwise. Heat the mixture to 60°C for an additional 16 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the acyclic diester as a pale oil.

Phase 2: Regioselective Dieckmann Cyclization

Objective: Synthesize ethyl 1-benzyl-5,5-dimethyl-4-oxopiperidine-3-carboxylate. Mechanistic Causality: Potassium tert-butoxide (KOtBu) is utilized over sodium ethoxide to prevent transesterification and to drive the irreversible formation of the enolate, ensuring a high-yielding cyclization [2].

  • Enolate Formation: Dissolve the acyclic diester (50 mmol) in anhydrous THF (200 mL) under an argon atmosphere. Cool the solution to 0°C.

  • Cyclization: Add KOtBu (1.5 equiv) portion-wise. The solution will turn deep yellow. Stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for 4 hours.

  • Quenching: Quench the reaction strictly with glacial acetic acid (1.5 equiv) at 0°C to neutralize the base and prevent retro-Dieckmann fragmentation.

  • Isolation: Concentrate the THF, partition between EtOAc and saturated NaHCO3​ , separate the organic layer, dry, and evaporate. The crude β -keto ester can be used directly in the next step.

Phase 3: Deoxygenation via Reduction-Elimination

Objective: Synthesize ethyl 1-benzyl-5,5-dimethyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Mechanistic Causality: Elimination of the mesylated alcohol is highly regioselective. Because the C5 position contains a gem-dimethyl group (zero α -protons), the E2 elimination must occur between C3 and C4, locking the double bond in conjugation with the ester. DBU is selected as a non-nucleophilic base to prevent competitive substitution ( SN​2 ) at the mesylate.

  • Reduction: Dissolve the β -keto ester in absolute EtOH (100 mL) at 0°C. Add NaBH4​ (1.5 equiv) slowly. Stir for 2 hours. Quench with water, extract with DCM, and concentrate to yield the C4-alcohol.

  • Mesylation: Dissolve the alcohol in DCM (100 mL). Add Triethylamine (2.0 equiv) and cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 1 hour. Wash with water, dry, and concentrate.

  • Elimination: Dissolve the crude mesylate in toluene (100 mL). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv). Reflux for 4 hours.

  • Workup: Cool, wash with 1M HCl (to remove DBU), then NaHCO3​ . Dry and concentrate to yield the α,β -unsaturated ester.

Phase 4: Global Deprotection and Hydrolysis

Objective: Synthesize 5,5-dimethylpiperidine-3-carboxylic acid hydrochloride. Mechanistic Causality: Acidic hydrolysis is preferred over basic saponification as it directly yields the hydrochloride salt of the zwitterionic amino acid, which is highly crystalline, stable, and easy to handle without requiring ion-exchange chromatography.

  • Hydrogenation: Dissolve the tetrahydropyridine intermediate in EtOH (100 mL). Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (balloon, 1 atm) for 12 hours. Filter through Celite to remove the catalyst and concentrate. (This step simultaneously reduces the alkene and cleaves the N-benzyl group).

  • Hydrolysis: Suspend the resulting ethyl 5,5-dimethylpiperidine-3-carboxylate in 6M HCl (50 mL). Reflux at 100°C for 12 hours.

  • Crystallization: Concentrate the aqueous solution under reduced pressure until a white precipitate forms. Triturate with cold acetone, filter, and dry under high vacuum to afford the final product as a white crystalline solid (HCl salt).

Quantitative Data & Characterization

Table 1: Reaction Optimization for Dieckmann Cyclization The self-validating nature of Phase 2 was established by screening base/solvent combinations to minimize retro-Dieckmann side reactions.

Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
NaOEtEtOHReflux45%Significant transesterification; retro-Dieckmann cleavage observed.
NaHTHF0 to RT65%Sluggish enolization; incomplete conversion after 12 hours.
KOtBu THF 0 to RT 88% Clean, irreversible enolization; highly regioselective cyclization.

Table 2: Physicochemical Properties & Expected Analytical Data

ParameterSpecification / Expected Data
Appearance White to off-white crystalline powder (HCl salt)
Molecular Weight 157.21 g/mol (Free base); 193.67 g/mol (HCl salt)
LCMS (ESI+) [M+H]+ m/z calculated: 158.1; found: 158.2
1 H NMR (400 MHz, D2​O ) δ 1.05 (s, 3H, CH3​ ), 1.12 (s, 3H, CH3​ ), 1.55-1.70 (m, 2H, C4- H2​ ), 2.80-3.00 (m, 3H, C3-H, C6- H2​ ), 3.20-3.40 (m, 2H, C2- H2​ ).
13 C NMR (100 MHz, D2​O ) δ 23.5, 28.1, 30.2 (C5), 36.4, 38.5, 45.2, 52.1, 176.8 (C=O).

References

  • Compounds and methods of use (WO2023146989A1). Google Patents. Details the utilization of 5,5-dimethylpiperidine-3-carboxylic acid as a critical substrate in the synthesis of SAM-competitive PRMT5 inhibitors for MTAP-deleted cancer cell lines.
  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone . ResearchGate. Provides foundational methodology and mechanistic insights into the optimization of Dieckmann condensations for the synthesis of substituted 4-piperidones. Available at:[Link]

Enantioselective Synthesis of 5,5-Dimethylpiperidine-3-carboxylic Acid: Scalable Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral building block 5,5-dimethylpiperidine-3-carboxylic acid has emerged as a critical privileged scaffold in modern medicinal chemistry, most notably in the development of potent, SAM-competitive PRMT5 inhibitors for oncology[1]. The incorporation of a gem-dimethyl group at the C5 position restricts the conformational plasticity of the piperidine ring, locking it into a favorable chair conformation that enhances target binding affinity while simultaneously blocking CYP450-mediated oxidative metabolism.

However, synthesizing this molecule with high enantiomeric purity presents a significant challenge due to the lack of adjacent stereocenters to induce chirality. As a Senior Application Scientist, I have structured this guide to detail two field-validated, scalable pathways for its enantioselective synthesis: Transition-Metal Catalyzed Asymmetric Hydrogenation and Biocatalytic Kinetic Resolution .

Strategic Rationale & Mechanistic Causality

When designing an enantioselective route, the choice of methodology must be dictated by the substrate's intrinsic electronics and sterics.

Workflow SM Precursor Synthesis (Knoevenagel / Cyclization) Unsat N-Boc-5,5-dimethyl-5,6-dihydro- pyridine-3-carboxylate SM->Unsat Racemic Racemic N-Boc-5,5-dimethyl- piperidine-3-carboxylate Unsat->Racemic Pd/C, H2 (Non-chiral) RouteA Route A: Asymmetric Hydrogenation [Rh(COD)(R)-BINAP]BF4, H2 Unsat->RouteA RouteB Route B: Enzymatic Resolution CAL-B, Buffer/Organic Solvent Racemic->RouteB ProdS (S)-5,5-Dimethylpiperidine- 3-carboxylic acid RouteA->ProdS >98% ee RouteB->ProdS Enantio-enriched Ester ProdR (R)-5,5-Dimethylpiperidine- 3-carboxylic acid RouteB->ProdR Unreacted Acid

Caption: Divergent synthetic strategies for accessing enantiopure 5,5-dimethylpiperidine-3-carboxylic acid.

The Role of Substrate Design in Catalysis

For Route A , we utilize a tetrahydropyridine intermediate. The presence of the gem-dimethyl group at C5 is not merely a structural feature for the final drug target; it plays a crucial mechanistic role during synthesis. In the tetrahydropyridine intermediate, the bulky C5 methyl groups project axially and equatorially. During transition-metal catalyzed hydrogenation, this steric bulk synergizes with the chiral pocket of the (R)-BINAP ligand, effectively shielding the re-face of the alkene and forcing hydride delivery exclusively from the si-face [2].

Furthermore, the nitrogen must be protected (e.g., with a Boc group). Free amines coordinate too strongly to Rhodium or Iridium metal centers, leading to irreversible catalyst poisoning. The Boc group removes this basicity while providing additional steric bulk to enhance facial selectivity[3].

Causality Substrate N-Boc-5,5-Dimethyl- Tetrahydropyridine Feat1 N-Boc Protection Substrate->Feat1 Feat2 gem-Dimethyl at C5 Substrate->Feat2 Feat3 C3-Carboxylate Substrate->Feat3 Effect1 Prevents Catalyst Poisoning (Removes Amine Basicity) Feat1->Effect1 Effect2 Steric Shielding (Directs Facial Attack) Feat2->Effect2 Effect3 Coordinating Group (Anchors Rh-Catalyst) Feat3->Effect3 Outcome High Enantioselectivity (>98% ee) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Logical causality of substrate structural features on asymmetric hydrogenation outcomes.

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol utilizes a homogeneous Rhodium(I) catalyst to achieve direct asymmetric reduction. It is highly efficient for scale-up but requires rigorous exclusion of oxygen during catalyst preparation.

Materials
  • Substrate: Methyl 1-Boc-5,5-dimethyl-5,6-dihydropyridine-3-carboxylate (10.0 g, 37.1 mmol)

  • Pre-catalyst: [Rh(COD)Cl]₂ (0.1 mol%)

  • Chiral Ligand: (R)-BINAP (0.22 mol%)

  • Activator: AgBF₄ (0.2 mol%)

  • Solvent: Anhydrous, degassed Methanol (100 mL)

Step-by-Step Methodology
  • Active Catalyst Generation (Glovebox Required): In a nitrogen-filled glovebox, dissolve [Rh(COD)Cl]₂ and (R)-BINAP in 10 mL of degassed dichloromethane. Stir for 30 minutes until the solution turns a clear orange. Add AgBF₄ to abstract the chloride ion. Stir for an additional 15 minutes, then filter the mixture through a 0.22 µm PTFE syringe filter to remove the precipitated AgCl.

  • Substrate Preparation: Dissolve the tetrahydropyridine substrate in 90 mL of degassed methanol inside a 300 mL stainless-steel autoclave.

  • Reaction Initiation: Inject the active catalyst solution into the autoclave. Seal the reactor, remove it from the glovebox, and connect it to a high-pressure hydrogen line.

  • Purging and Pressurization: Purge the reactor with H₂ gas (3 cycles of pressurizing to 10 bar and venting) to remove residual inert gas. Finally, pressurize to 40 bar H₂.

  • Hydrogenation: Heat the reactor to 40 °C and stir at 800 rpm for 18 hours.

Self-Validating System Checkpoints
  • Validation 1 (Catalyst Activation): The precipitation of AgCl during step 1 is a visual confirmation that the inactive chloride-bridged dimer has been successfully converted into the active cationic [Rh(COD)(R)-BINAP]⁺ species.

  • Validation 2 (Reaction Progress): Monitor the pressure drop via a mass flow controller. The theoretical consumption for 37.1 mmol of substrate is exactly 37.1 mmol of H₂ (approx. 0.83 L at STP). The reaction is deemed complete when H₂ uptake plateaus.

  • Validation 3 (Saponification & Deprotection): Post-reaction, the methyl ester is saponified using LiOH in THF/H₂O (1:1), followed by Boc removal using 4M HCl in dioxane to yield the final 5,5-dimethylpiperidine-3-carboxylic acid hydrochloride [1].

Protocol B: Biocatalytic Kinetic Resolution

When high-pressure hydrogenation infrastructure is unavailable, enzymatic kinetic resolution offers an ambient-condition alternative. Candida antarctica Lipase B (CAL-B) possesses a highly hydrophobic binding pocket that perfectly accommodates the bulky gem-dimethyl piperidine ring [4].

Materials
  • Substrate: Racemic methyl 1-Boc-5,5-dimethylpiperidine-3-carboxylate (50.0 g)

  • Enzyme: Novozym 435 (Immobilized CAL-B, 5.0 g)

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 7.2, 500 mL)

  • Co-solvent: Methyl tert-butyl ether (MTBE, 50 mL)

Step-by-Step Methodology
  • Reaction Setup: Suspend the racemic substrate in the phosphate buffer. Add MTBE to create a biphasic system; the organic layer acts as a reservoir for the highly lipophilic substrate, preventing enzyme inhibition.

  • Enzyme Addition: Add the Novozym 435 beads to the stirring mixture.

  • Incubation: Maintain the reaction at 37 °C with gentle overhead stirring (preventing mechanical shearing of the immobilized enzyme beads).

  • Termination and Separation: Stop the reaction by filtering out the enzyme beads. Extract the biphasic mixture with Ethyl Acetate (3 x 100 mL). The organic layer contains the unreacted (S)-ester.

  • Product Isolation: Acidify the remaining aqueous layer to pH 2.0 using 1M HCl, then extract with Ethyl Acetate to isolate the enzymatically hydrolyzed (R)-acid.

Self-Validating System Checkpoints
  • Validation 1 (Real-Time Conversion Tracking): Connect the reaction vessel to an automated pH-stat titrator loaded with 1.0 M NaOH. As the ester hydrolyzes to the carboxylic acid, the pH drops. The volume of NaOH added to maintain pH 7.2 directly correlates to the conversion percentage.

  • Validation 2 (Kinetic Halt): The reaction must be terminated the moment exactly 0.5 equivalents of NaOH are consumed. Stopping exactly at 50% conversion ensures the theoretical maximum enantiomeric excess (>99% ee) for both the resolved acid and the remaining ester.

Quantitative Data Summary

The choice between Route A and Route B depends heavily on the project phase. Hydrogenation is preferred for late-stage commercial manufacturing due to atom economy, while enzymatic resolution is ideal for rapid, early-stage drug discovery.

ParameterRoute A: Asymmetric HydrogenationRoute B: Biocatalytic Resolution
Theoretical Max Yield 100% (Enantioconvergent)50% (Kinetic Resolution)
Enantiomeric Excess (ee) >98%>99% (at exactly 50% conversion)
Scalability Excellent (Multi-kilogram)Moderate (Volume-limited by buffer)
E-factor (Waste generation) Low (< 5)High (> 20 due to aqueous waste)
Cycle Time 18 hours48 - 72 hours
Primary Cost Driver Rhodium / Chiral LigandImmobilized Enzyme / Reactor Volume
Analytical Validation (Chiral HPLC)

To verify the enantiomeric excess of the final products, utilize the following validated chromatographic conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

References

  • Vertex Pharmaceuticals Inc. (2023). Compounds and methods of use (WO2023146989A1). WIPO (PCT).
  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research, 40(12), 1402-1411. URL: [Link]

  • Cabre, A., Verdaguer, X., & Riera, A. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-339. URL: [Link]

  • Reymond, J.-L., et al. (2007). Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Advanced Synthesis & Catalysis, 349(8-9), 1369-1372. URL: [Link]

Incorporating 5,5-Dimethylpiperidine-3-carboxylic acid into peptide chains

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Incorporation of 5,5-Dimethylpiperidine-3-carboxylic Acid into Peptide Chains

Authored by: A Senior Application Scientist

Introduction: The Rationale for Constrained Peptidomimetics

The therapeutic landscape is increasingly focused on modulating complex biological pathways, particularly those governed by protein-protein interactions (PPIs).[1][2] While native peptides are nature's choice for mediating these interactions, their therapeutic potential is often hampered by poor metabolic stability and a lack of defined structure in solution.[3] To overcome these limitations, medicinal chemists have turned to peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[4]

A powerful strategy in this field is the introduction of conformationally constrained amino acid analogues.[3][5] These building blocks restrict the peptide backbone's flexibility, which can pre-organize the molecule into a bioactive conformation, reduce the entropic penalty upon binding, and enhance resistance to proteolytic degradation.[1][6]

This guide focuses on the incorporation of 5,5-Dimethylpiperidine-3-carboxylic acid , a cyclic β-amino acid, into peptide chains. The gem-dimethyl group on the piperidine ring introduces significant steric hindrance and a strong conformational bias, making it a valuable tool for creating highly structured and stable peptides. However, these same properties present unique challenges during chemical synthesis. This document provides a comprehensive overview of the strategies and detailed protocols required to successfully utilize this building block in solid-phase peptide synthesis (SPPS).

Section 1: The Building Block - 5,5-Dimethylpiperidine-3-carboxylic Acid

Structural and Conformational Properties

5,5-Dimethylpiperidine-3-carboxylic acid is a non-proteinogenic amino acid characterized by a six-membered piperidine ring. The key features influencing its behavior in a peptide chain are:

  • Cyclic β-Amino Acid Structure: The nitrogen and carboxyl groups are separated by three carbon atoms, which can induce unique helical secondary structures (e.g., 12- or 14-helices) distinct from the α-helices of standard peptides.[6][7]

  • Gem-Dimethyl Group: The two methyl groups at the C5 position lock the ring into a specific chair conformation. This rigid structure significantly reduces the conformational freedom of the resulting peptide, a desirable trait for targeting well-defined binding pockets.

  • Steric Hindrance: The bulky, non-planar structure presents a significant steric barrier to the reacting amino group during peptide bond formation. This is the primary challenge that must be overcome during synthesis.

Below is the chemical structure of the Fmoc-protected building block ready for SPPS.

Caption: Structure of Fmoc-5,5-Dimethylpiperidine-3-carboxylic acid.

Synthesis of the Protected Monomer

While various synthetic routes to substituted piperidines exist, a common strategy involves cyclization reactions.[8][9] The synthesis of the N-Fmoc protected 5,5-Dimethylpiperidine-3-carboxylic acid building block is a multi-step process typically performed via solution-phase chemistry before its use in SPPS. A plausible synthetic workflow is outlined below.

Resin 1. Start with Resin (e.g., Rink Amide) Swell 2. Swell Resin (DMF or NMP) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF) Deprotect->Wash1 Couple 5. Couple Amino Acid (Hindered AA + Reagent) Wash1->Couple Wash2 6. Wash (DMF, DCM) Couple->Wash2 Cycle Repeat for next AA Wash2->Cycle Cleave 7. Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave End of Sequence Cycle->Deprotect Next Cycle Purify 8. Purify Peptide (HPLC) Cleave->Purify

Caption: The solid-phase peptide synthesis (SPPS) cycle.

The Critical Coupling Step: Overcoming Steric Hindrance

Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) are often insufficient for driving the acylation of the sterically shielded secondary amine of the growing peptide chain with the bulky 5,5-Dimethylpiperidine-3-carboxylic acid. [10]More potent activating reagents are required.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
ReagentReagent TypeReactivityKey Advantages & Considerations
DCC/DIC CarbodiimideLow-ModerateProne to side reactions and insufficient for hindered couplings. [11]
HBTU/TBTU Aminium/UroniumHighEffective for many standard couplings, but may struggle with severe steric hindrance. [11][12]
HATU/HCTU Aminium/UroniumVery HighIncorporates a HOAt/HOCt base, forming a more reactive ester. Highly recommended for hindered residues. [10][12]
PyBOP/PyAOP PhosphoniumVery HighExcellent for reducing racemization and effective for hindered couplings. [11][13]
COMU Aminium/UroniumVery HighOxyma-based, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU. [12]
TFFH Fluorinating AgentExtremely HighConverts the carboxylic acid to a highly reactive acyl fluoride, ideal for the most challenging couplings like α,α-disubstituted amino acids. [10][12]
Detailed Experimental Protocols

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (standard and 5,5-Dimethylpiperidine-3-carboxylic acid)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

  • Reagents: Piperidine, Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Capping Solution: Acetic anhydride/DIPEA/DMF

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes. Drain.

  • Repeat step 3 and agitate for an additional 10-15 minutes. The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can accelerate slow deprotections, but should be used with caution as it can catalyze side reactions like aspartimide formation. [14]6. Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Optimized Double Coupling for 5,5-Dimethylpiperidine-3-carboxylic acid

Rationale: A double coupling strategy ensures the reaction goes to completion. Using a superior solvating agent like NMP can help disrupt peptide aggregation that may further hinder the reaction. [10] First Coupling:

  • In a separate vessel, pre-activate the Fmoc-5,5-Dimethylpiperidine-3-carboxylic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.

  • Allow the pre-activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected, resin-bound peptide.

  • Allow the coupling reaction to proceed for 1-2 hours. Agitate gently.

  • Drain the reaction solution and wash the resin with DMF (3 times).

Second Coupling: 6. Repeat steps 1-4 with a fresh solution of activated amino acid. 7. After the second coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle. 8. Optional but Recommended: Perform a Kaiser test to check for free primary amines. If the test is positive (blue beads), it indicates incomplete coupling, and a capping step is advised.

Protocol 3: Peptide Cleavage and Global Deprotection

Rationale: A standard TFA "cocktail" is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers like TIS are crucial to prevent the reattachment of protecting group cations to sensitive residues. [15]

  • Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Caution: Work in a fume hood and wear appropriate PPE.

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin twice with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Section 3: Troubleshooting Common Issues

Table 2: Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance from the residue. 3. Peptide aggregation on the resin.1. Switch to a more potent reagent like HATU or COMU. [10][12] 2. Perform a double coupling; increase coupling time (e.g., to 4 hours or overnight). [10] 3. Use NMP instead of DMF as the solvent; consider a DCM/DMF/NMP mixture. [10]
Deleted Sequences Incomplete Fmoc deprotection.Increase deprotection time or perform a second deprotection step. Ensure piperidine solution is fresh.
Aspartimide Formation Base-catalyzed side reaction at Asp-Xxx sequences, especially when using strong bases like DBU for deprotection.Use standard piperidine deprotection conditions. Avoid DBU if Asp is present in the sequence. [14]
Low Yield After Cleavage 1. Incomplete synthesis (accumulation of failed couplings). 2. Poor precipitation of the peptide.1. Implement capping steps after difficult couplings to terminate failed sequences. 2. Ensure ether is sufficiently cold and use a large volume excess.

Conclusion

Incorporating sterically demanding, conformationally constrained residues like 5,5-Dimethylpiperidine-3-carboxylic acid is a powerful technique for developing next-generation peptide therapeutics. [5]While its structure presents formidable challenges to standard solid-phase synthesis protocols, these can be reliably overcome through the rational selection of highly potent coupling reagents, optimization of reaction conditions, and the implementation of strategies like double coupling. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize these complex and valuable peptidomimetics, paving the way for the discovery of novel drugs targeting previously "undruggable" protein-protein interactions. [2]

References

  • Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. MDPI. Available at: [Link]

  • Stymiest, J. L., Mitchell, B. F., Wong, S., & Vederas, J. C. (2005). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

  • Main, M. R., et al. (2017). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications. Available at: [Link]

  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. Available at: [Link]

  • Drug Discovery Chemistry. Macrocyclics and Constrained Peptides. Cambridge Healthtech Institute. Available at: [Link]

  • Albericio, F., & Kruger, H. G. (2012). Solid-phase peptide synthesis. Future Medicinal Chemistry. Available at: [Link]

  • Main, M. R., et al. (2017). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. The Royal Society of Chemistry. Available at: [Link]

  • White Rose eTheses Online. (2008). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Al-Aama, J. Y. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Available at: [Link]

  • Katoh, T., et al. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2015). Some important cyclic β-amino acids. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Albericio, F., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Available at: [Link]

  • Gellman, S. H. (2006). Constrained Peptides as Miniature Protein Structures. Accounts of chemical research. Available at: [Link]

  • Discovery On Target. Constrained Peptides and Macrocyclics. Cambridge Healthtech Institute. Available at: [Link]

  • National Library of Medicine. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. Available at: [Link]

  • Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Molbank. Available at: [Link]

  • Hruby, V. J. (2002). High throughput synthesis of peptides and peptidomimetics. Current medicinal chemistry. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews. Available at: [Link]

Sources

Application Note: Protecting Group Strategies for 5,5-Dimethylnipecotic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally restricted β -amino acid analogs into peptide backbones is a cornerstone of modern peptidomimetic drug design. 5,5-Dimethylpiperidine-3-carboxylic acid (commonly referred to as 5,5-dimethylnipecotic acid) is a highly specialized building block utilized in the synthesis of PRMT5 inhibitors [1] and novel GABA uptake analogs.

Handling this compound requires specific strategic deviations from standard amino acid protocols. The presence of the gem-dimethyl group at the C5 position introduces unique steric and conformational dynamics that dictate the choice of protecting groups, solvent systems, and coupling reagents. This application note details the causality behind these chemical behaviors and provides self-validating protocols for orthogonal protection.

Structural Dynamics & Reactivity Profiling

To understand the experimental choices in protecting 5,5-dimethylnipecotic acid, one must first analyze its conformational thermodynamics.

In a standard piperidine ring, substituents rapidly interconvert between axial and equatorial positions. However, the gem-dimethyl group at C5 forces the ring into a locked chair conformation. Because one of the C5 methyl groups must sit in the axial position, any axial substituent at the C3 position (the carboxylic acid) will experience a severe 1,3-diaxial steric clash .

  • Causality for Reactivity: To avoid this thermodynamic penalty, the C3 carboxylic acid is strictly locked into the equatorial position [2].

  • Impact on Synthesis: While the equatorial carboxylic acid remains highly accessible for C-terminal activation, the overall lipophilic bulk of the gem-dimethyl group significantly reduces the molecule's solubility in standard aqueous buffers. Consequently, mixed organic-aqueous solvent systems (e.g., Dioxane/Water or Acetone/Water) are mandatory during N-terminal protection to prevent precipitation of the zwitterionic starting material.

Orthogonal Protection Strategies

N-Terminal Protection (Secondary Amine)

The secondary nitrogen of the piperidine ring requires robust protection to prevent polymerization during C-terminal activation.

  • Boc (tert-Butyloxycarbonyl): Ideal for solution-phase synthesis or Boc/Bzl Solid-Phase Peptide Synthesis (SPPS). The Boc group is stable to the basic conditions of peptide coupling but is easily cleaved by strong acids (e.g., Trifluoroacetic acid).

  • Fmoc (Fluorenylmethyloxycarbonyl): The gold standard for modern SPPS [3]. Fmoc is base-labile (cleaved by 20% piperidine) and completely orthogonal to acid-labile side-chain protecting groups. When protecting 5,5-dimethylnipecotic acid, Fmoc-OSu (N-hydroxysuccinimide ester) must be used instead of Fmoc-Cl. Fmoc-Cl is overly reactive and can inadvertently activate the C3 carboxylic acid, leading to the formation of unwanted Fmoc-dipeptide oligomers.

Quantitative Data: Protecting Group Matrix
Protecting GroupReagent UsedMW of Protected ProductLogP (Est.)Cleavage ConditionStrategic Advantage for 5,5-Dimethylnipecotic Acid
Boc Boc 2​ O257.33 g/mol 2.450% TFA in DCMHigh solubility in organic solvents; prevents steric crowding at N1.
Fmoc Fmoc-OSu379.46 g/mol 4.120% Piperidine in DMFEnables standard SPPS; highly crystalline intermediate for easy purification.
Methyl Ester SOCl 2​ / MeOH171.24 g/mol 1.2LiOH / H 2​ O (Heat)Minimal steric footprint; allows unhindered N-terminal functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are built into the steps to ensure the reaction is proceeding correctly without requiring immediate LC-MS verification.

Protocol A: Synthesis of 1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid

This protocol utilizes pH-controlled aqueous-organic conditions to ensure the secondary amine remains nucleophilic while preventing the hydrolysis of the Boc anhydride.

  • Preparation: Suspend 5,5-dimethylpiperidine-3-carboxylic acid hydrochloride (10.0 mmol) in 20 mL of a 1:1 mixture of 1,4-Dioxane and HPLC-grade Water.

    • Causality: Dioxane is required over pure water to solubilize the highly lipophilic gem-dimethyl intermediate as it forms.

  • pH Adjustment (Self-Validation Checkpoint): Cool the suspension to 0 °C in an ice bath. Add 2.0 M NaOH dropwise until the pH stabilizes at 9.5 (verify via pH meter or indicator paper). The solution should become completely clear, validating that the zwitterion has been fully deprotonated to the soluble sodium salt.

  • Boc Addition: Add Di-tert-butyl dicarbonate (Boc 2​ O, 12.0 mmol, 1.2 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. Continuously monitor the pH for the first 2 hours, adding drops of 2.0 M NaOH to maintain pH ~9.0 as the reaction consumes base.

  • Washing: Transfer the mixture to a separatory funnel and wash with Hexanes (2 × 15 mL).

    • Causality: This step removes unreacted Boc 2​ O and non-polar byproducts before product isolation.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1.0 M KHSO 4​ .

    • Causality: KHSO 4​ is used instead of HCl. HCl can create localized pockets of extreme acidity that prematurely cleave the acid-labile Boc group. KHSO 4​ safely buffers the solution to protonate the C3 carboxylate without degrading the N-Boc protection.

  • Extraction: Extract the resulting milky suspension with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield a white solid.

Protocol B: Synthesis of 1-Fmoc-5,5-dimethylpiperidine-3-carboxylic acid

This protocol leverages Fmoc-OSu to prevent dipeptide formation, utilizing acetone to manage the extreme lipophilicity of the Fmoc-protected product.

  • Preparation: Dissolve 5,5-dimethylpiperidine-3-carboxylic acid hydrochloride (10.0 mmol) in 25 mL of 10% aqueous Na 2​ CO 3​ . Add 10 mL of Acetone and cool to 0 °C.

  • Fmoc Addition: Dissolve Fmoc-OSu (11.0 mmol, 1.1 eq) in 15 mL of Acetone. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Self-Validation Checkpoint: The slow addition prevents the rapid precipitation of Fmoc-OSu. A mild white suspension may form, which is expected.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Solvent Removal: Evaporate the acetone under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

  • Washing: Wash the remaining aqueous phase with Diethyl Ether (2 × 20 mL) to remove N-hydroxysuccinimide and unreacted Fmoc-OSu.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2.0 with 1.0 M HCl. A thick white precipitate of the Fmoc-protected amino acid will form immediately. Extract with Ethyl Acetate (3 × 25 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Workflow Visualization

The following diagram maps the logical relationship between the starting material, the orthogonal protection phases, and their downstream integration into peptide coupling workflows.

Workflow cluster_0 N-Protection Phase cluster_1 C-Activation Phase cluster_2 Deprotection Phase Start 5,5-Dimethylnipecotic Acid (Starting Material) Boc Boc2O / NaOH pH 9.5, Dioxane/H2O Start->Boc Solution Phase Fmoc Fmoc-OSu / Na2CO3 Acetone/H2O Start->Fmoc Solution Phase Coupling HBTU / DIPEA / DMF (Carboxyl Activation) Boc->Coupling 1-Boc Intermediate Fmoc->Coupling 1-Fmoc Intermediate TFA TFA / DCM (Boc Cleavage) Coupling->TFA If Boc-protected Pip 20% Piperidine / DMF (Fmoc Cleavage) Coupling->Pip If Fmoc-protected

Workflow of orthogonal protection and activation for 5,5-dimethylnipecotic acid.

References

  • Title: Compounds and methods of use (WO2023146989A1)
  • Title: Stereochemical Control of Hairpin Formation in β -Peptides Containing Dinipecotic Acid Reverse Turn Segments Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Homologation of α -amino acids to β -amino acids using Fmoc-amino acid pentafluorophenyl esters Source: Journal of Peptide Research URL: [Link]

Application Note: Derivatization of 5,5-Dimethylpiperidine-3-carboxylic Acid for Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 5,5-Dimethylpiperidine-3-carboxylic Acid Scaffold

The 5,5-dimethylpiperidine-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry and drug discovery. The rigid piperidine ring, substituted with a gem-dimethyl group, offers a defined three-dimensional geometry that can effectively probe the binding pockets of biological targets. The presence of two orthogonal points for diversification—the carboxylic acid and the secondary amine—makes this scaffold an ideal starting point for the generation of diverse chemical libraries. These libraries can be screened for a wide range of biological activities, from receptor agonism/antagonism to enzyme inhibition. This application note provides a comprehensive guide to the derivatization of this scaffold for the generation of small molecule libraries, with a focus on practical, field-proven protocols and troubleshooting strategies.

Core Derivatization Strategies: A Two-Pronged Approach

The generation of a chemical library from 5,5-dimethylpiperidine-3-carboxylic acid hinges on the strategic and efficient modification of its two key functional groups. The overall workflow involves an initial protection of the piperidine nitrogen, followed by derivatization of the carboxylic acid. Subsequently, the protecting group is removed to allow for the diversification of the nitrogen atom.

G cluster_0 Scaffold Preparation cluster_1 Carboxylic Acid Derivatization cluster_2 Piperidine Nitrogen Derivatization Scaffold 5,5-Dimethylpiperidine- 3-carboxylic acid N_Protected N-Boc-5,5-dimethylpiperidine- 3-carboxylic acid Scaffold->N_Protected Boc₂O, Base Amide_Library Amide Library (R¹ Diversification) N_Protected->Amide_Library Amine, Coupling Agent Deprotection Deprotected Amide Amide_Library->Deprotection TFA or HCl Final_Library Final Library (R² Diversification) Deprotection->Final_Library Aldehyde/Ketone, Reducing Agent (Reductive Amination)

Figure 1: General workflow for the two-pronged derivatization of 5,5-dimethylpiperidine-3-carboxylic acid.

Part 1: Protection of the Piperidine Nitrogen

To selectively derivatize the carboxylic acid, the more nucleophilic piperidine nitrogen must first be protected. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]

Protocol 1: N-Boc Protection of 5,5-Dimethylpiperidine-3-carboxylic Acid

Materials:

  • 5,5-Dimethylpiperidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution[1]

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5,5-dimethylpiperidine-3-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., a mixture of THF and water).

  • Add a base such as sodium bicarbonate (2.0 eq.) to the solution.

  • Add di-tert-butyl dicarbonate (1.1-1.3 eq.) portion-wise to the reaction mixture at room temperature.[1]

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with a 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Part 2: Derivatization of the Carboxylic Acid Moiety: Amide Library Generation

With the piperidine nitrogen protected, the carboxylic acid is available for derivatization. Amide bond formation is a robust and widely used reaction in library synthesis due to the vast commercial availability of primary and secondary amines. For sterically hindered carboxylic acids like our scaffold, the choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly epimerization if the chiral center at C3 is to be preserved.

Recommended Coupling Reagents for Hindered Systems:
Coupling ReagentAdditiveKey AdvantagesReference
HATU HOAtFast reaction rates, minimizes epimerization.[2][2]()
COMU OxymaHigh efficiency, reduced epimerization risk, better safety profile than benzotriazole-based reagents.[2][2]()
PyBOP -Phosphonium-based, avoids guanidinylation of the amine starting material.[2]()
Protocol 2: Parallel Amide Coupling using HATU

This protocol is designed for a parallel synthesis format, for example, in a 96-well plate.

Materials:

  • N-Boc-5,5-dimethylpiperidine-3-carboxylic acid

  • A library of diverse primary and secondary amines

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2]

  • N,N-Diisopropylethylamine (DIPEA)[2]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[2]

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Prepare a stock solution of N-Boc-5,5-dimethylpiperidine-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Prepare stock solutions of a diverse set of amines (1.1 eq. each) in anhydrous DMF.

  • Prepare a stock solution of HATU (1.1 eq.) and DIPEA (2.5 eq.) in anhydrous DMF.[2]

  • In each well of a 96-well plate, add the N-Boc-acid stock solution.

  • To each well, add the corresponding amine stock solution.

  • Initiate the reaction by adding the HATU/DIPEA stock solution to each well.

  • Seal the plate and shake at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Dilute the reaction mixture in each well with ethyl acetate.

    • Wash with saturated aqueous sodium bicarbonate solution to remove unreacted acid and acidic byproducts.

    • Wash with brine.

    • Dry the organic layer (e.g., by passing through a phase separator plate) and concentrate under reduced pressure.

Part 3: Deprotection of the Piperidine Nitrogen

Once the amide library is synthesized, the Boc protecting group is removed to unveil the piperidine nitrogen for the second diversification step.

Protocol 3: N-Boc Deprotection

Materials:

  • N-Boc protected amide library

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[3]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude N-Boc protected amide in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane at 0 °C.[3]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amide.

Part 4: Derivatization of the Piperidine Nitrogen: N-Alkylation

The newly exposed secondary amine can be derivatized through various methods. Reductive amination is a preferred method as it is generally high-yielding and avoids the over-alkylation that can occur with direct alkylation using alkyl halides.[4]

Protocol 4: Parallel Reductive Amination

Materials:

  • Deprotected amide library

  • A library of diverse aldehydes and ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[4]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare stock solutions of the deprotected amide library members (1.0 eq.) in DCE.

  • Prepare stock solutions of a diverse set of aldehydes or ketones (1.2 eq.) in DCE.

  • In a 96-well plate, add the deprotected amide stock solution to each well.

  • Add the corresponding aldehyde or ketone stock solution to each well.

  • Add a catalytic amount of acetic acid to each well.

  • Add sodium triacetoxyborohydride (1.5 eq.) as a solid or a slurry in DCE to each well.

  • Seal the plate and shake at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract with DCM.

    • Wash the organic layer with brine.

    • Dry the organic layer and concentrate under reduced pressure.

G cluster_0 Reductive Amination Cycle Piperidine Deprotected Amide Iminium Iminium Ion Intermediate Piperidine->Iminium + Aldehyde Aldehyde/Ketone Aldehyde->Iminium Final_Product N-Alkylated Product Iminium->Final_Product Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Iminium

Figure 2: Key steps in the reductive amination of the piperidine nitrogen.

Part 5: Purification Strategies for Solution-Phase Libraries

For library synthesis, traditional column chromatography is often impractical. Solution-phase purification strategies are therefore essential.

  • Acid-Base Extraction: This is a powerful technique for purifying piperidine derivatives. The basic nitrogen allows the desired product to be selectively extracted into an acidic aqueous phase, leaving neutral and acidic impurities in the organic phase. The aqueous phase is then basified, and the product is re-extracted into an organic solvent.[5]

  • Scavenger Resins: These are polymer-supported reagents that react with and remove excess starting materials or byproducts from the reaction mixture.[6] For example, an isocyanate resin can be used to scavenge excess primary or secondary amine starting material from the amide coupling reaction. Similarly, a polymer-supported aldehyde can be used to scavenge any remaining unreacted piperidine after the reductive amination step. The use of scavenger resins simplifies purification to a simple filtration step.[6][7]

Scavenger Resin TypeTarget ImpurityReaction Stage
Isocyanate Resin Excess primary/secondary aminesAfter Amide Coupling
Polymer-supported Aldehyde Excess secondary amine (piperidine)After Reductive Amination
Anion Exchange Resin Excess carboxylic acidAfter Amide Coupling

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in amide coupling - Incomplete reaction due to steric hindrance.- Deactivated coupling reagent.- Switch to a more powerful coupling reagent like HATU or COMU.[2]- Ensure all reagents and solvents are anhydrous.- Increase reaction time and/or temperature.
Epimerization at C3 - Use of a strong base or prolonged reaction time.- Use a non-nucleophilic, sterically hindered base like DIPEA.[2]- Perform the reaction at a lower temperature.- Use coupling reagents with epimerization-suppressing additives like HATU or COMU.[2]
Low yield in N-Boc deprotection - Incomplete reaction.- Increase the concentration of acid or the reaction time.- For acid-sensitive substrates, consider alternative deprotection methods.
Over-alkylation in N-alkylation - Use of a highly reactive alkylating agent.- Use reductive amination instead of direct alkylation with alkyl halides.[4]
Difficult purification - Byproducts with similar polarity to the product.- Employ scavenger resins to selectively remove unreacted starting materials or byproducts.[6]- Utilize acid-base extraction to isolate the basic piperidine product.[5]

Conclusion

The 5,5-dimethylpiperidine-3-carboxylic acid scaffold provides a robust and versatile platform for the generation of diverse chemical libraries. By employing a strategic combination of nitrogen protection, efficient amide coupling, and selective N-alkylation, researchers can rapidly access a wide range of novel chemical entities. The solution-phase parallel synthesis protocols outlined in this application note, coupled with effective purification strategies such as the use of scavenger resins, offer a streamlined and efficient approach to library generation for drug discovery and chemical biology applications.

References

  • Whitten, J. P., Chen, T. Y., & McCarthy, J. R. (n.d.). Rapid Microscale Synthesis: Solution Phase Parallel Synthesis of a Library of Piperazines and Piperidines Using a Water Soluble Base. ResearchGate. Retrieved March 8, 2024, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved March 8, 2024, from [Link]

  • Wipf Group. (2004, October 29). strategies in organic synthesis. Retrieved March 8, 2024, from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved March 8, 2024, from [Link]

Sources

Application Note: Advanced Protocols for the Synthesis of Ester Derivatives of 5,5-Dimethylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 5,5-dimethylpiperidine scaffold is a highly privileged structural motif in modern drug discovery. Specifically, 5,5-dimethylpiperidine-3-carboxylic acid serves as a critical intermediate in the synthesis of novel therapeutics, including PRMT5 inhibitors targeted at MTAP-deleted cancer cell lines[1].

During complex multi-step syntheses, the free carboxylic acid moiety often requires transient protection or physicochemical modulation (e.g., to improve lipophilicity and cellular permeability as a prodrug). Converting the carboxylic acid into ester derivatives—such as methyl, ethyl, or tert-butyl esters—is a fundamental yet nuanced transformation. The presence of the gem-dimethyl group at the C5 position introduces distinct conformational dynamics to the piperidine ring, which can sterically shield the C3 position. Consequently, selecting the appropriate esterification strategy is paramount for achieving high yields and avoiding side reactions[2].

Mechanistic Rationale & Route Selection

As an application scientist, it is critical to understand that the choice of esterification protocol is dictated by the steric bulk of the target alcohol and the required state of the secondary amine.

  • Pathway A: Acid-Catalyzed Fischer Esterification (Methyl/Ethyl Esters) For unhindered primary alcohols (methanol, ethanol), direct Fischer esterification is highly efficient[2]. By utilizing thionyl chloride ( SOCl2​ ) in the alcoholic solvent, anhydrous HCl is generated in situ. This highly acidic environment serves a dual purpose: it catalyzes the esterification by protonating the carbonyl oxygen (enhancing electrophilicity) and simultaneously protonates the secondary amine of the piperidine ring. This in situ protection renders the amine non-nucleophilic, completely suppressing unwanted lactamization or intermolecular amidation. The product is isolated cleanly as a hydrochloride salt[3].

  • Pathway B: Steglich Esterification (tert-Butyl Esters) Sterically demanding alcohols, such as tert-butanol, are poor nucleophiles and prone to elimination (forming isobutylene) under strongly acidic conditions. Therefore, a mild, carbodiimide-mediated approach is required. The Steglich esterification utilizes Dicyclohexylcarbodiimide (DCC) to activate the acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a highly efficient acyl transfer catalyst, forming an N-acylpyridinium species that rapidly reacts with tert-butanol[4]. Because this reaction occurs under mildly basic conditions, the piperidine amine must be pre-protected (e.g., with a Boc group) to prevent polymerization.

Synthesis Workflow

Workflow SM 5,5-Dimethylpiperidine- 3-carboxylic acid Fischer Fischer Esterification (MeOH, SOCl2, Reflux) SM->Fischer Pathway A (Acidic) BocProtect Amine Protection (Boc2O, Et3N, DCM) SM->BocProtect Pathway B (Mild/Basic) MethylEster Methyl Ester HCl Salt (Direct Conversion) Fischer->MethylEster BocAcid N-Boc-5,5-Dimethylpiperidine- 3-carboxylic acid BocProtect->BocAcid Steglich Steglich Esterification (t-BuOH, DCC, DMAP) BocAcid->Steglich tButylEster tert-Butyl Ester (Boc-Protected) Steglich->tButylEster

Workflow for the divergent synthesis of 5,5-dimethylpiperidine-3-carboxylate ester derivatives.

Experimental Protocols

Protocol A: Synthesis of Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride

This protocol utilizes an in situ acid generation strategy for direct, protecting-group-free esterification.

  • Preparation: Suspend 5,5-dimethylpiperidine-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous methanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Activation: Cool the suspension to 0 °C using an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Dropwise add thionyl chloride ( SOCl2​ , 1.5 eq, 15 mmol) over 15 minutes.

    • Causality Note: The reaction between SOCl2​ and methanol is highly exothermic and evolves SO2​ and HCl gases. Controlled addition prevents solvent boil-over and ensures quantitative generation of the methanolic HCl catalyst.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (65 °C) for 14 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove methanol and residual HCl.

  • Purification: Triturate the resulting crude oil with cold diethyl ether (20 mL). A white crystalline solid will precipitate. Filter the solid, wash with additional diethyl ether, and dry under high vacuum to afford the methyl ester hydrochloride salt[3].

Protocol B: Synthesis of tert-Butyl 1-Boc-5,5-dimethylpiperidine-3-carboxylate

This protocol utilizes Steglich conditions to overcome the steric hindrance of tert-butanol while preserving acid-labile protecting groups.

  • Preparation: Dissolve 1-(tert-butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Reagent Assembly: Add anhydrous tert-butanol (3.0 eq, 30 mmol) and DMAP (0.1 eq, 1 mmol) to the solution. Cool the mixture to 0 °C.

  • Coupling: Dissolve DCC (1.1 eq, 11 mmol) in a minimal amount of DCM (5 mL) and add it dropwise to the reaction mixture.

    • Causality Note: Cooling the reaction during DCC addition minimizes the irreversible rearrangement of the highly reactive O-acylisourea intermediate into an unreactive N-acylurea byproduct[4].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours. A thick white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the suspension through a pad of Celite to remove the DCU byproduct. Wash the filter cake with cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M aqueous citric acid (to remove the DMAP catalyst), saturated aqueous NaHCO3​ , and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure tert-butyl ester.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters and expected outcomes for the derivatization of the 5,5-dimethylpiperidine-3-carboxylic acid scaffold.

Target DerivativeReagent SystemTemp / TimeAmine StateTypical YieldStrategic Advantage
Methyl Ester MeOH, SOCl2​ (1.5 eq)65 °C / 14 hHCl Salt88 - 94%Highly scalable; no prior amine protection required.
Ethyl Ester EtOH, SOCl2​ (1.5 eq)78 °C / 16 hHCl Salt82 - 89%Slightly higher lipophilicity; robust crystalline salt.
tert-Butyl Ester t-BuOH, DCC, DMAP0 °C RT / 24 hN-Boc Protected72 - 79%Provides an orthogonal, acid-labile deprotection strategy.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the synthesized derivatives, the following self-validating analytical checks must be integrated into the workflow:

  • TLC Monitoring:

    • For Protocol A (HCl salts), use a Ninhydrin stain and heat; the secondary amine will appear as a distinct colored spot.

    • For Protocol B (Boc-protected), use Phosphomolybdic Acid (PMA) or a Potassium Permanganate ( KMnO4​ ) stain, as Ninhydrin will not react with the protected amine.

  • 1H NMR Spectroscopy ( CDCl3​ or DMSO−d6​ ):

    • Successful esterification is definitively confirmed by the disappearance of the broad carboxylic acid -OH proton signal (>10.0 ppm).

    • Methyl Ester: Look for a sharp, distinct singlet integrating to 3 protons at ~3.65 - 3.75 ppm.

    • tert-Butyl Ester: Look for a massive, sharp singlet integrating to 9 protons at ~1.45 ppm (often overlapping slightly with the Boc group signal, requiring careful integration).

  • LC-MS Verification:

    • For the methyl ester, electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 172.1.

References

  • Source: Google Patents (WO2023146989A1)
  • Methyl 5,5-dimethylpiperidine-3-carboxylate hydrochloride (EN300-37084953)
  • Esterification of Carboxylic Acids with Alcohols Source: Organic Syntheses URL
  • Recent Advances in the Synthesis of Carboxylic Acid Esters Source: IntechOpen URL

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5,5-Dimethylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 5,5-Dimethylpiperidine-3-carboxylic acid, offering explanations and actionable solutions.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several stages of the synthesis. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Incomplete Ring Formation

The formation of the piperidine ring is a critical step. Incomplete cyclization is a common reason for low yields.

  • Underlying Chemistry: Many synthetic routes to piperidine derivatives, including 5,5-Dimethylpiperidine-3-carboxylic acid, rely on intramolecular cyclization reactions.[1][2] These reactions, such as the Dieckmann condensation, are sensitive to reaction conditions.[3][4]

  • Troubleshooting Steps:

    • Verify Base Strength and Stoichiometry: For base-mediated cyclizations, ensure the base (e.g., sodium ethoxide) is fresh and used in the correct stoichiometric amount. The base should be strong enough to deprotonate the precursor effectively.

    • Ensure Anhydrous Conditions: Moisture can quench the base and lead to hydrolysis of ester intermediates, preventing cyclization.[4] All glassware should be oven-dried, and anhydrous solvents must be used.

    • Optimize Reaction Temperature and Time: Some cyclizations require elevated temperatures to overcome activation energy barriers. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[5]

Potential Cause 2: Inefficient Reduction of a Pyridine Precursor

If your synthesis involves the hydrogenation of a corresponding pyridine derivative, catalyst activity and reaction conditions are paramount.

  • Underlying Chemistry: The catalytic hydrogenation of pyridines to piperidines can be challenging due to the aromaticity of the pyridine ring.[6]

  • Troubleshooting Steps:

    • Catalyst Selection and Handling: Platinum oxide (PtO₂) and palladium on carbon (Pd/C) are common catalysts.[7] Ensure the catalyst is not old or deactivated. Catalyst poisoning from impurities in the starting material can also inhibit the reaction.[6]

    • Optimize Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or low temperatures may result in incomplete reduction.[7]

    • Solvent and Additives: The choice of solvent can influence the reaction rate. Acidic additives like HCl or acetic acid can sometimes enhance reactivity by protonating the pyridine nitrogen.[6]

Potential Cause 3: Issues During Work-up and Purification

Product loss can occur during the isolation and purification steps.

  • Troubleshooting Steps:

    • pH Adjustment for Extraction: Carboxylic acids require careful pH adjustment during aqueous extraction. To extract the product into an organic layer, the aqueous phase should be acidified to a pH at least three units below the pKa of the carboxylic acid.[8]

    • Purification Method: If using column chromatography, be aware that highly polar compounds can be difficult to elute from silica gel.[9] Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. Recrystallization from a suitable solvent system can also be an effective purification method.[8]

Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation can be minimized by carefully controlling the reaction conditions.

Potential Side Reactions and Solutions:

Side ReactionPotential CauseRecommended Solution
Intermolecular CondensationHigh concentration of reactants during cyclization.Perform the reaction under high-dilution conditions to favor intramolecular cyclization.
Formation of Quaternary Ammonium SaltsOver-alkylation of the piperidine nitrogen.[10]Use a protecting group on the nitrogen, such as Boc (tert-butyloxycarbonyl), which can be removed later.[6]
Incomplete Hydrolysis of Ester/NitrileInsufficiently harsh hydrolysis conditions (acid/base concentration, temperature, or time).Increase the concentration of the acid or base, raise the reaction temperature, or prolong the reaction time. Monitor by TLC or LC-MS.
Question: I am struggling with the purification of the final product. What are some effective strategies?

The purification of piperidine carboxylic acids can be challenging due to their zwitterionic nature at certain pH values.

  • Acid-Base Extraction: This is a fundamental technique for purifying carboxylic acids.[8]

    • Dissolve the crude product in an organic solvent.

    • Wash with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its salt, which will move to the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove neutral and basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

    • Extract the precipitated acid with an organic solvent.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids.

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration.

  • Ion-Exchange Chromatography: For particularly difficult purifications, ion-exchange chromatography can be a powerful tool to separate the zwitterionic product from charged or neutral impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of 5,5-Dimethylpiperidine-3-carboxylic acid.

What are the common synthetic routes to 5,5-Dimethylpiperidine-3-carboxylic acid?

Several synthetic strategies can be employed, often starting from commercially available materials. A common approach involves the construction of a substituted pyridine ring followed by reduction. Another strategy is the formation of the piperidine ring through cyclization reactions.[1] For instance, a Dieckmann cyclization of a suitably substituted diester can be a key step.[4]

What safety precautions should I take when working with piperidine derivatives?

Piperidine and its derivatives can be toxic and corrosive.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions.[5] By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine if the reaction is complete. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Do I need to protect the piperidine nitrogen during the synthesis?

It is often advantageous to use a protecting group on the piperidine nitrogen, especially when performing reactions that are sensitive to basic conditions or when using reagents that can react with the secondary amine.[6] The Boc (tert-butyloxycarbonyl) group is a common choice as it is stable under many reaction conditions and can be easily removed with acid.[10]

III. Experimental Workflow and Diagrams

Illustrative Synthetic Pathway via Dieckmann Cyclization

The following diagram illustrates a general workflow for the synthesis of a piperidine-2,4-dione, which can be a precursor to the desired carboxylic acid.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Dieckmann Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A β-amino ester C N-acylated diester A->C Base (e.g., Triethylamine) B Malonyl chloride derivative B->C D N-acylated diester E β-keto ester intermediate D->E Strong Base (e.g., NaOEt) Anhydrous conditions F β-keto ester intermediate G 5,5-Dimethylpiperidine-2,4-dione F->G Acidic workup Heat

Caption: General workflow for piperidine ring formation via Dieckmann cyclization.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical pathway for diagnosing the cause of low reaction yields.

G Start Low Yield Observed Check_Cyclization Is the cyclization step complete? Start->Check_Cyclization Check_Reduction Is the reduction step complete? Check_Cyclization->Check_Reduction Yes Optimize_Cyclization Optimize cyclization conditions: - Base strength/stoichiometry - Anhydrous conditions - Temperature/Time Check_Cyclization->Optimize_Cyclization No Check_Workup Review work-up and purification Check_Reduction->Check_Workup Yes Optimize_Reduction Optimize reduction conditions: - Catalyst activity - H2 pressure/Temperature - Solvent/Additives Check_Reduction->Optimize_Reduction No Optimize_Purification Optimize purification: - pH for extraction - Recrystallization solvent - Alternative chromatography Check_Workup->Optimize_Purification

Caption: Decision tree for troubleshooting low synthesis yield.

IV. References

  • Vereshchagin, A. N., Karpenko, K., Elinson, M. N., & Egorov, M. P. (2022). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Molecules.

  • The Aquila Digital Community. (2015). An Enantiodivergent Synthesis of Cα-Methyl Nipecotic Acid Analogues From δ-Lactam Derivatives Obtained Through a High.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

  • Reddit. (2024, July 16). Nothing has been working for this synthesis-HELP. r/chemistry.

  • DTIC. (2025, June 4). Piperidine Synthesis.

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

  • Semantic Scholar. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Google Patents. (n.d.). CN106831540B - A kind of preparation method of (S)-nipecotic acid.

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

  • Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate.

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.

  • Google Patents. (n.d.). CN104592038A - Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine.

  • Google Patents. (n.d.). CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine.

Sources

Technical Support Center: Overcoming Steric Hindrance in 5,5-Dimethylpiperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for challenging coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with reactions involving the sterically hindered secondary amine, 5,5-dimethylpiperidine. The gem-dimethyl group at the C5 position creates a significant steric shield around the nitrogen nucleophile, often leading to low yields or complete reaction failure with standard protocols.

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles governing these difficult transformations. We will explore two primary classes of reactions: Amide Bond Formation and Palladium-Catalyzed C-N Cross-Coupling .

Section 1: Troubleshooting Amide Bond Formation (Acylation)

The direct formation of an amide bond between a carboxylic acid and 5,5-dimethylpiperidine is a classic example of a sterically demanding transformation. The slow nucleophilic attack of the hindered amine onto an activated carboxylate is the primary kinetic barrier.[1][2]

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: My standard amide coupling reaction (e.g., using DCC or HBTU) with 5,5-dimethylpiperidine is failing or giving very low yields. What are the most likely causes and how can I fix it?

A1: This is a common and expected challenge. The issue almost certainly stems from the combination of a sterically hindered amine and insufficient activation of the carboxylic acid. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or even HBTU often do not generate a sufficiently reactive intermediate to overcome the steric barrier.[3][4][5]

Your troubleshooting should focus on three key areas:

  • Potency of the Coupling Reagent: The most critical factor is the choice of coupling reagent, which dictates the reactivity of the activated carboxylic acid species. For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are vastly superior. HATU and COMU are considered among the most efficient for these tasks.[4][6]

  • Reaction Kinetics: Sterically hindered reactions have a higher activation energy. You may need to increase the reaction time significantly (e.g., from 2 hours to overnight) or use moderate heating.[3] Microwave-assisted synthesis can also be highly effective at accelerating these slow reactions.[7]

  • Solvation and Concentration: Ensure all components are fully dissolved. Poor solvation can lead to aggregation, further hindering the reaction.[7] N-Methyl-2-pyrrolidone (NMP) is an excellent, highly-solvating solvent for these purposes. Performing a "double coupling" — running the reaction once, filtering, and then re-subjecting the substrate to fresh reagent and activated acid — can also drive the reaction to completion.[7]

Coupling ReagentActivated IntermediateRelative ReactivitySuitability for 5,5-DimethylpiperidineReference
DCC/DICO-acylisoureaLowVery Poor[4][5]
HBTU/TBTUOBt EsterModeratePoor to Moderate[8]
HCTUO-6-ClBt EsterHighGood[8]
HATU/PyAOP OAt Ester Very High Excellent / Recommended [6]
COMU Oxyma Ester Very High Excellent / Recommended [4][8][6]
Troubleshooting Workflow: Low Amide Coupling Yield

G start Low or No Yield with 5,5-Dimethylpiperidine reagent Are you using a potent coupling reagent? (e.g., HATU, COMU) start->reagent conditions Are reaction time and temperature optimized? reagent->conditions Yes switch_reagent Switch to HATU or COMU reagent->switch_reagent No double Have you tried a double coupling? conditions->double Yes optimize_cond Increase time to 12-24h. Consider microwave heating. conditions->optimize_cond No solvent Is solvation optimal? (e.g., using NMP) double->solvent Yes perform_double Perform a second coupling with fresh reagents. double->perform_double No switch_solvent Switch to NMP or a DMF/NMP mixture. solvent->switch_solvent No acyl_halide If issues persist, consider an alternative strategy like Acyl Fluoride formation. solvent->acyl_halide Yes switch_reagent->conditions optimize_cond->double perform_double->solvent switch_solvent->acyl_halide

Caption: Troubleshooting workflow for amide bond formation.

Experimental Protocols: Amide Bond Formation

This protocol is recommended as the first-line approach for acylating 5,5-dimethylpiperidine.

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or NMP (to make a 0.2 M solution).

  • Pre-activation: To the carboxylic acid solution, add HATU (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.2 equiv). Stir at room temperature for 5-10 minutes. The solution may change color as the highly reactive OAt-ester is formed.

  • Coupling Reaction: Add 5,5-dimethylpiperidine (1.2 equiv) to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the limiting reagent by TLC or LC-MS. For highly hindered substrates, the reaction may require 12-24 hours. If the reaction stalls, gentle heating (40-50 °C) can be applied.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

This method is for cases where even the most potent uronium/phosphonium reagents fail. Acyl fluorides are small, highly electrophilic, and can overcome extreme steric barriers.[7][9]

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST) (1.1 equiv) and a suitable base (e.g., pyridine, 1.2 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Coupling Reaction: In a separate flask, dissolve 5,5-dimethylpiperidine (1.2 equiv) and DIPEA (1.5 equiv) in anhydrous DCM. Slowly add the solution containing the acyl fluoride at 0 °C.

  • Reaction Monitoring & Workup: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor by TLC or LC-MS. The workup is similar to Protocol 1.

Section 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds.[10] However, its success with a hindered nucleophile like 5,5-dimethylpiperidine is critically dependent on the catalyst system. The primary challenge is to promote the C-N reductive elimination from the palladium center, which is often the rate-limiting step and is severely impeded by steric bulk.[11]

Frequently Asked Questions (FAQs) - C-N Coupling

Q2: I am attempting a Buchwald-Hartwig amination between an aryl bromide and 5,5-dimethylpiperidine, but I am only getting starting material back or a low yield of product with significant hydrodehalogenation. What is wrong?

A2: This outcome strongly suggests an inadequate catalyst system that cannot overcome the steric challenge. For hindered secondary amines, the choice of phosphine ligand is the single most important variable.

  • Ligand Selection is Paramount: First-generation or generic phosphine ligands (e.g., P(tBu)₃, DPPF) are often ineffective for this substrate class.[11] You must use modern, bulky, and electron-rich biaryl phosphine ligands. These ligands are specifically designed to accelerate the reductive elimination step, which forms your desired C-N bond, thereby outcompeting catalyst decomposition and side reactions like hydrodehalogenation.[11][12] Ligands such as RuPhos and BrettPhos are excellent starting points for coupling hindered secondary amines.[13][14][15]

  • Use a Modern Palladium Precatalyst: While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, they can be unreliable in generating the active Pd(0) catalyst.[12] Air-stable palladium precatalysts, such as the G3 or G4 Buchwald Precatalysts, provide more consistent and reproducible results, especially at low catalyst loadings.

  • Base and Solvent Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and Lithium Hexamethyldisilazide (LHMDS) are common and effective choices.[16] The solvent must be anhydrous and is typically an ether (dioxane, THF) or an aromatic hydrocarbon (toluene).

LigandKey FeatureTypical SubstratesRationale for Use with 5,5-DimethylpiperidineReference
RuPhos Bulky, electron-rich dialkylbiaryl phosphineSecondary amines, aryl chloridesHighly effective and often the first choice for hindered secondary amines. Promotes fast reductive elimination.[11][14]
BrettPhos Bulky, electron-rich dialkylbiaryl phosphinePrimary and secondary aminesBroadly applicable and highly active. A very strong alternative to RuPhos.[13][15]
XPhos Bulky, electron-rich dialkylbiaryl phosphineGeneral purpose, versatileA robust, general ligand that is effective for many challenging couplings, including some hindered amines.[11]
Buchwald-Hartwig Catalytic Cycle for Hindered Amines

G cluster_main Catalytic Cycle cluster_legend Role of Bulky Ligand (L) pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Amine Coordination amide_complex L-Pd(II)(Ar)(Amido) amine_complex->amide_complex Deprotonation (-Base-H+) amide_complex->pd0 Reductive Elimination product Ar-Amine amide_complex->product lab Bulky, electron-rich ligands (e.g., RuPhos) - Stabilize the monoligated Pd(0) species. - Sterically promote the crucial C-N  Reductive Elimination step, preventing  side reactions and catalyst decomposition.

Caption: The bulky ligand (L) is crucial for the reductive elimination step.

Experimental Protocol: C-N Cross-Coupling

This protocol uses a modern precatalyst and ligand system optimized for challenging substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 equiv), the RuPhos G3 Precatalyst (1-2 mol %), RuPhos ligand (1.5-3 mol % relative to Pd), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene or dioxane via syringe. Then, add 5,5-dimethylpiperidine (1.2 equiv) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-110 °C.

  • Monitoring and Workup: Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 3: General FAQs

Q3: Why is 5,5-dimethylpiperidine so much more challenging to couple than piperidine itself?

A3: The core reason is steric hindrance. The two methyl groups on the carbon adjacent to the nitrogen atom (the C5 position in this numbering, or C3 relative to the nitrogen) act like bulky guards, physically blocking the nitrogen's lone pair of electrons from easily attacking an electrophile (like an activated carboxylic acid or a palladium center). This steric clash raises the energy of the transition state for the reaction, slowing it down dramatically compared to the sterically unencumbered piperidine.

Q4: Can I use copper-catalyzed conditions (e.g., Ullmann or Chan-Lam coupling) for these reactions?

A4: While copper-catalyzed C-N coupling reactions are a valid alternative to palladium-based methods, they also face challenges with sterically hindered amines.[17] Success often requires specialized ligand systems and careful optimization of reaction conditions.[17] For particularly difficult substrates, palladium catalysis with modern biaryl phosphine ligands is generally considered more robust and broadly applicable.[11]

Q5: My reaction is clean but just very slow. Besides heating, what can I do?

A5: If the reaction is proceeding cleanly without major side products, the issue is purely kinetic. In addition to prolonged reaction times and thermal heating, consider using a higher concentration of reactants (e.g., from 0.2 M to 0.5 M), provided everything remains in solution. For Buchwald-Hartwig reactions, a slight increase in catalyst loading (e.g., from 1 mol % to 3 mol %) can also significantly accelerate the reaction rate.

References
  • Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Guram, A. S., & Buchwald, S. L. (2011). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Synfacts, 2011(09), 1005-1005. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem, Inc. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Request PDF. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]

  • Jabri, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10515-10521. [Link]

Sources

Technical Support Center: Troubleshooting Cyclization for 5,5-Dimethylpiperidine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5,5-dimethylpiperidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of forming this sterically hindered heterocyclic scaffold. Here, we address common challenges encountered during the intramolecular cyclization step, providing in-depth, experience-driven answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve successful synthesis of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My intramolecular reductive amination to form the 5,5-dimethylpiperidine ring is showing low to no yield. What are the likely causes?

Low yields in this cyclization are a frequent challenge, often stemming from a combination of steric hindrance and suboptimal reaction conditions. The gem-dimethyl group at the 5-position significantly impacts the kinetics of the ring-closing step.

Underlying Causes & Solutions:

  • Steric Hindrance and the Thorpe-Ingold Effect: The 5,5-dimethyl substitution, while sterically demanding, can actually favor cyclization through the Thorpe-Ingold or gem-dimethyl effect.[1][2] This effect proposes that the bulky gem-dimethyl groups compress the bond angle of the acyclic precursor, bringing the reactive ends (the amine and the carbonyl group) into closer proximity and thus accelerating the intramolecular reaction.[1][2] However, if the precursor is not sufficiently activated, this favorable effect may not be enough to overcome the high activation energy of the cyclization.

  • Inefficient Imine/Iminium Ion Formation: The crucial first step of reductive amination is the formation of an imine or iminium ion intermediate. This is an equilibrium process, and the presence of the bulky 5,5-dimethyl group can disfavor its formation.

    • Solution: To drive the equilibrium towards the imine, it is essential to remove water as it forms.[3] This can be accomplished by using dehydrating agents like molecular sieves (4Å) or by azeotropic distillation with a Dean-Stark apparatus. Additionally, maintaining a mildly acidic pH (typically 4-6) is critical.[3] An acid catalyst, such as acetic acid, can protonate the carbonyl oxygen, making it more electrophilic and facilitating the nucleophilic attack by the amine.[3]

  • Inappropriate Choice of Reducing Agent: The choice of reducing agent is paramount. A strong, unselective reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone to an alcohol before imine formation and cyclization can occur.[3][4]

    • Solution: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[3][4] NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a one-pot procedure.[4]

Q2: I am observing significant amounts of a side product corresponding to the alcohol of my starting material. How can I prevent this?

The formation of the corresponding alcohol is a clear indication that the reduction of the carbonyl group is outcompeting the desired reductive amination pathway.

Primary Cause & Mitigation:

  • Reducing Agent Reactivity: As mentioned in Q1, this side reaction is most common when using a strong reducing agent like sodium borohydride (NaBH₄).[3]

    • Definitive Solution: The most effective way to prevent alcohol formation is to switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][4] These reagents are less reactive towards aldehydes and ketones at the mildly acidic pH required for imine formation.

    • Procedural Modification: If you must use NaBH₄, a two-step procedure can be effective. First, allow the imine to form completely by stirring the amine and carbonyl compound with a dehydrating agent. Monitor the reaction by TLC or NMR. Once imine formation is complete, cool the reaction mixture and then add the NaBH₄.[3]

Q3: My cyclization via Dieckmann condensation is failing. What are the critical parameters to control?

The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, which can be precursors to piperidinones.[5] However, its success hinges on several critical factors.

Critical Parameters for Dieckmann Condensation:

  • Strictly Anhydrous Conditions: The Dieckmann condensation is a base-mediated reaction that is highly sensitive to moisture.[5] Any water present will hydrolyze the ester starting material and consume the strong base, leading to reaction failure. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Choice and Stoichiometry of the Base: The base is crucial for deprotonating the α-carbon to initiate the intramolecular cyclization.

    • Recommended Bases: Sodium ethoxide, sodium methoxide, or potassium tert-butoxide are commonly used.[5] To avoid transesterification, it is best to use a base with an alkoxide that matches the ester groups of your substrate (e.g., sodium ethoxide for ethyl esters).[5]

    • Stoichiometry: A full equivalent of a strong base is required to drive the reaction to completion by deprotonating the resulting β-keto ester.

  • Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions. If you observe oligomerization or polymerization, try running the reaction at a lower concentration.[5]

Q4: How can I confirm the successful formation of the 5,5-dimethylpiperidine ring and characterize the product?

Proper characterization is essential to confirm the structure of your product and assess its purity. A combination of spectroscopic and analytical techniques should be employed.

Characterization Techniques:

TechniqueInformation ProvidedExpected Observations for 5,5-Dimethylpiperidine
¹H NMR Proton environment, connectivityAppearance of signals corresponding to the piperidine ring protons, often in the 1.5-3.5 ppm range. The gem-dimethyl group will typically appear as a sharp singlet around 1.0 ppm.[6]
¹³C NMR Carbon skeletonSignals for the piperidine ring carbons, including the quaternary carbon of the gem-dimethyl group (typically 30-40 ppm).[6]
Mass Spectrometry (MS) Molecular weightThe molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the target compound.[6][7]
FTIR Spectroscopy Functional groupsPresence of N-H stretch (for secondary amines, ~3300-3500 cm⁻¹) and C-N stretch (~1000-1200 cm⁻¹). Absence of the starting carbonyl stretch (~1700-1725 cm⁻¹) if the reaction went to completion.[8]
Thin-Layer Chromatography (TLC) Reaction monitoring, purity assessmentA single spot with a different Rf value from the starting materials indicates a likely pure compound.[9]
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantificationA single major peak in the chromatogram indicates high purity.[9]

Experimental Protocols

Protocol 1: Optimized One-Pot Reductive Amination for 5,5-Dimethylpiperidine Formation

This protocol is a general guideline for the cyclization of an amino-ketone or amino-aldehyde to form a 5,5-dimethylpiperidine ring using NaBH(OAc)₃.

Materials:

  • Amino-ketone/aldehyde precursor (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic acid (optional, 0.1-1.0 equiv for less reactive substrates)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Molecular sieves (4Å), activated

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amino-ketone/aldehyde precursor and activated molecular sieves.

  • Add anhydrous DCE or DCM to dissolve the precursor.

  • If required, add acetic acid to the solution.

  • Stir the mixture at room temperature for 30 minutes to initiate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Diagrams

Troubleshooting Workflow for Reductive Amination

Caption: Decision tree for troubleshooting low yields in reductive amination.

Reaction Mechanism: Reductive Amination

G cluster_0 Imine Formation (Acid Catalyzed) cluster_1 Reduction Amine R-NH₂ Protonated_Ketone R'C(=O⁺H)R'' Amine->Protonated_Ketone Nucleophilic Attack Ketone R'C(=O)R'' Ketone->Protonated_Ketone + H⁺ Hemiaminal R'C(OH)(NH₂⁺R)R'' Protonated_Ketone->Hemiaminal Iminium R'C(=N⁺HR)R'' Hemiaminal->Iminium - H₂O Piperidine Final Piperidine Product Iminium->Piperidine Hydride Attack Reducing_Agent [H⁻] (e.g., NaBH(OAc)₃) Reducing_Agent->Piperidine

Caption: Key steps in the intramolecular reductive amination pathway.

References

  • BenchChem. (2025). Establishing the Purity of Synthesized 5,5-Dimethylpiperidine-2,4-dione: A Comparative Guide to Analytical Methods.
  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • BenchChem. (2025). The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione.
  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Yilmaz, F., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

  • Jung, M. E., & Piizzi, G. (2005). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Chemical Reviews, 105(5), 1735-1766. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Recrystallization of Piperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the recrystallization of piperidine-3-carboxylic acid (also known as nipecotic acid). This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical guidance on obtaining high-purity crystalline material. This guide moves beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot and optimize your crystallization processes effectively.

Introduction: The Critical Role of Recrystallization

Piperidine-3-carboxylic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including GABA uptake inhibitors used in the treatment of neurological disorders.[1] The purity and crystalline form of these intermediates are paramount, directly impacting reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and even the final drug product's stability and bioavailability.

Recrystallization is the most powerful technique for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a given solvent system. For piperidine-3-carboxylic acid, an amphoteric compound existing as a zwitterion near its isoelectric point, the interplay of solvent polarity, temperature, and pH is especially critical for successful crystallization.[2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of piperidine-3-carboxylic acid.

Q1: What is the general solubility profile of piperidine-3-carboxylic acid?

A1: Piperidine-3-carboxylic acid's solubility is dictated by its zwitterionic character. It possesses both a basic secondary amine (piperidine ring) and an acidic carboxylic acid.

  • Aqueous Solubility: It exhibits moderate solubility in water. This solubility is highly pH-dependent. In acidic solutions (low pH), the piperidine nitrogen is protonated, increasing solubility. In basic solutions (high pH), the carboxylic acid is deprotonated, also increasing solubility.[4] Solubility is at its minimum at the isoelectric point (pI).

  • Organic Solvents: It is more soluble in polar protic solvents like methanol and ethanol than in less polar or aprotic solvents.[5] It is generally poorly soluble in non-polar solvents such as hexane or toluene.

Q2: Which solvents are a good starting point for the recrystallization of piperidine-3-carboxylic acid?

A2: Based on its polarity, the following solvents and solvent systems are excellent starting points:

  • Single Solvents:

    • Water

    • Ethanol

    • Methanol

    • Isopropanol

  • Mixed-Solvent Systems:

    • Ethanol/Water

    • Methanol/Water

    • Ethanol/Petroleum Ether[6]

    • Isopropanol/Isopropyl Ether

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]

Q3: How does the zwitterionic nature of piperidine-3-carboxylic acid affect recrystallization?

A3: The zwitterionic form of piperidine-3-carboxylic acid has strong intermolecular hydrogen bonding, leading to a relatively high melting point and influencing its solubility. In aqueous solutions, the pH must be carefully controlled to be near the isoelectric point to minimize solubility and induce crystallization. In organic solvents, the zwitterionic form may have limited solubility, and it's often the neutral form that is being crystallized.[2]

Q4: Should I recrystallize the freebase or a salt form (e.g., hydrochloride)?

A4: Both the freebase (zwitterion) and salt forms can be recrystallized. The choice depends on the impurities you are trying to remove and the desired final form.

  • Recrystallizing the freebase is effective for removing non-ionic impurities.

  • Recrystallizing a salt , such as the hydrochloride salt, can be an excellent method for purification, as the salt may have very different solubility properties compared to the freebase and certain impurities.[8] The hydrochloride salt is often more crystalline and less hygroscopic than the freebase.

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of piperidine-3-carboxylic acid.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the solution becomes supersaturated at a temperature above the melting point of the solute (or a melting point depression caused by impurities).[9][10]

  • Causality & Explanation: Piperidine-3-carboxylic acid, especially when impure, can have a depressed melting point. If the solvent's boiling point is higher than this depressed melting point, the compound will melt before it dissolves and then separate as an oil upon cooling. Oiling out is detrimental to purification because the liquid phase can readily dissolve impurities.[11]

  • Solutions:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot mixture to decrease the saturation temperature. This ensures the compound stays in solution until the temperature is below its melting point.[9]

    • Change Solvent System: Switch to a lower-boiling point solvent. If using a mixed-solvent system, increase the proportion of the "good" solvent in which the compound is more soluble.

    • Slower Cooling: Allow the solution to cool more slowly. This can sometimes prevent the rapid supersaturation that leads to oiling out.

    • Seed Crystals: Introduce a seed crystal at a temperature just above where oiling out occurs to encourage direct crystallization.

Issue 2: No Crystals Form Upon Cooling

This is a common issue that indicates the solution is not sufficiently supersaturated.

  • Causality & Explanation: Either too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[12]

      • Seeding: Add a small, pure crystal of piperidine-3-carboxylic acid to the solution to initiate crystal growth.

    • Increase Concentration: Gently heat the solution and evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.

    • Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes slightly turbid, then add a drop or two of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.

    • Re-evaluate Solvent Choice: The solubility difference of your compound in the chosen solvent between hot and cold may not be large enough. Re-screen for a more suitable solvent.

Issue 3: Poor Recovery/Low Yield

A low yield can be frustrating, but it often points to specific procedural steps.

  • Causality & Explanation:

    • Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[9]

    • Premature crystallization during a hot filtration step can lead to product loss.

    • Washing the final crystals with a solvent that is too warm or in too large a volume will redissolve the product.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.

    • Efficient Hot Filtration: If a hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and filter paper, and add a small excess of solvent to the solution to prevent crystallization in the funnel. The excess solvent can be evaporated after filtration.

    • Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

    • Second Crop: The mother liquor can be concentrated by evaporating a portion of the solvent to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 4: Crystals are Colored or Impure

The goal of recrystallization is purification, so obtaining impure crystals means the process needs optimization.

  • Causality & Explanation:

    • Colored impurities may be present that have similar solubility profiles to the target compound.

    • Rapid crystallization can trap impurities within the crystal lattice.

  • Solutions:

    • Activated Charcoal: For colored, non-polar impurities, add a small amount of activated charcoal to the hot solution before filtration. Do not add charcoal to a boiling solution, as this can cause it to boil over. Use only a small amount, as excessive charcoal can adsorb your product.

    • Slow Cooling: Ensure the solution cools slowly and undisturbed to allow for the formation of a well-ordered crystal lattice that excludes impurities.

    • Re-crystallize: A second recrystallization is often necessary to achieve high purity.

Data Presentation

Table 1: Qualitative Solubility of Piperidine-3-Carboxylic Acid in Common Solvents

SolventPolarityTypeSolubility at 25°CSolubility at BoilingSuitability as a Recrystallization Solvent
WaterHighProticModerateHighGood, pH adjustment may be needed
MethanolHighProticSolubleVery SolubleGood, often used in mixed systems
EthanolHighProticSparingly SolubleSolubleExcellent
IsopropanolMediumProticSparingly SolubleSolubleExcellent
AcetoneMediumAproticPoorly SolubleModerately SolublePotentially useful, especially in mixed systems
Ethyl AcetateMediumAproticPoorly SolubleSparingly SolubleGood as an anti-solvent
HexaneLowAproticInsolubleInsolubleExcellent as an anti-solvent

Note: This table is based on general principles and data from analogous compounds.[4][5] Experimental verification is always recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude piperidine-3-carboxylic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot ethanol, and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
  • Dissolution: Dissolve the crude piperidine-3-carboxylic acid in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Visualizations

Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filter->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter_wash Vacuum Filtration & Wash with Cold Solvent cool_ice->filter_wash dry Dry Crystals filter_wash->dry end Pure Crystals dry->end

Caption: General workflow for single-solvent recrystallization.

Diagram 2: Troubleshooting "Oiling Out"

Caption: Decision tree for addressing "oiling out".

References

  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • Abraham, M. H., & Acree, Jr., W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 88-93.
  • PubChem. (n.d.). Nipecotic Acid. Retrieved from [Link]

  • García, B., Iza, N., Ras, N., & Pérez, E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • Justia Patents. (2019, November 5). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Retrieved from [Link]

  • Veeprho. (n.d.). Nipecotic Acid Impurity 1 (HCl Salt). Retrieved from [Link]

  • Gonçalves, E. M., & Piedade, M. F. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 54, 134-137.
  • Google Patents. (n.d.). Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • Zhang, Y., et al. (2021). Insight into the effect of pH-adjusted acid on thermodynamic properties and crystallization sequence during evaporative-crystallization process of hydrolyzed urine. Environmental Science and Pollution Research, 28(18), 22655-22665.
  • PubChem. (n.d.). (-)-Nipecotic acid. Retrieved from [Link]

  • da Piedade, M. F. M. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1874-1880.
  • Ribeiro, A. C. F., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062.
  • Li, G., et al. (2014). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Current Organic Synthesis, 11(4), 519-535.
  • Google Patents. (n.d.). CN106831540B - A kind of preparation method of (S)-nipecotic acid.
  • Quandt, G., et al. (2025, February 21).
  • ResearchGate. (2020, October 20). Synthesis, Crystal Structure, DFT Calculations and Hirshfeld Surface Analysis of 3-Chloro-2,6-Bis(4-Chlorophenyl)-3-Methylpiperidin-4-One. Retrieved from [Link]

  • De Luca, L., et al. (2003). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Pharmaceutical Sciences, 92(10), 2057-2065.
  • Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

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Validation & Comparative

A Guide to the NMR Spectral Assignment of 5,5-Dimethylpiperidine-3-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective drug design. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals, and a precise understanding of their three-dimensional structure is paramount. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral assignment of 5,5-Dimethylpiperidine-3-carboxylic acid, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this guide presents a detailed predicted NMR spectral analysis, supported by comparative data from structurally related piperidine derivatives. This approach not only offers a comprehensive understanding of the target molecule but also serves as a practical framework for the spectral interpretation of similarly substituted heterocyclic systems.

The Structural Significance of 5,5-Dimethylpiperidine-3-carboxylic acid

5,5-Dimethylpiperidine-3-carboxylic acid presents a unique structural motif. The gem-dimethyl group at the C5 position locks the piperidine ring in a specific chair conformation, significantly influencing the chemical environment of the ring protons and carbons. The carboxylic acid at the C3 position further introduces electronic and steric effects that are critical to understanding the molecule's potential biological activity. Accurate NMR spectral assignment is therefore essential for confirming its synthesis and for studying its interactions with biological targets.

Predicted NMR Spectral Data for 5,5-Dimethylpiperidine-3-carboxylic acid

In the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift principles and analysis of analogous structures. These predictions provide a robust starting point for researchers working with this compound.

Molecular Structure and Numbering:

Figure 1. Structure of 5,5-Dimethylpiperidine-3-carboxylic acid with atom numbering.

Table 1: Predicted ¹H NMR (500 MHz, D₂O) and ¹³C NMR (125 MHz, D₂O) Data for 5,5-Dimethylpiperidine-3-carboxylic acid

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
23.35 (ax), 2.90 (eq)d, d52.5
32.60m40.0
42.10 (ax), 1.85 (eq)d, d35.0
5--32.0
63.20 (ax), 2.80 (eq)d, d54.0
7 (COOH)--178.0
8 (CH₃)1.05s25.0
9 (CH₃)0.95s23.0

Experimental Protocols for NMR Analysis

To validate the predicted data and obtain experimental spectra, the following protocols are recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 5,5-Dimethylpiperidine-3-carboxylic acid hydrochloride.

  • Dissolve the sample in ~0.6 mL of deuterated water (D₂O). The use of D₂O will exchange the acidic proton of the carboxylic acid and the N-H proton, simplifying the spectrum.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Key parameters:

    • Pulse sequence: zg30 or similar

    • Number of scans: 16-32

    • Spectral width: ~12 ppm

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 2 seconds

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Key parameters:

    • Pulse sequence: zgpg30 or similar with proton decoupling

    • Number of scans: 1024 or more, depending on sample concentration

    • Spectral width: ~200 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

4. 2D NMR Spectroscopy (COSY and HSQC):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

  • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

    • Use a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This will also provide editing information, distinguishing CH/CH₃ from CH₂ signals.

Comparative Spectral Analysis

To contextualize the spectral features of 5,5-Dimethylpiperidine-3-carboxylic acid, a comparison with structurally related piperidine derivatives is invaluable.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Piperidine and its Derivatives

Carbon PositionPiperidine[1]Piperidine-3-carboxylic acid (Nipecotic Acid)[2]5,5-Dimethylpiperidine-3-carboxylic acid (Predicted)
C247.8~46.052.5
C327.5~41.040.0
C425.5~25.035.0
C527.5~27.032.0
C647.8~48.054.0
COOH-~179.0178.0
CH₃--25.0 (ax), 23.0 (eq)

Analysis of Comparative Data:

  • Effect of the Carboxylic Acid Group: The introduction of the carboxylic acid at C3 in nipecotic acid causes a significant downfield shift of the C3 carbon compared to unsubstituted piperidine. A similar effect is predicted for the target molecule.

  • Effect of the Gem-Dimethyl Group: The gem-dimethyl group at C5 in the target molecule is expected to have a notable effect on the chemical shifts of the surrounding carbons. The quaternary C5 carbon itself will appear around 32.0 ppm. The steric compression and electronic effects will likely cause a downfield shift of the adjacent C4 and C6 carbons compared to nipecotic acid. The two methyl groups are expected to be diastereotopic, giving rise to two distinct signals in the ¹³C NMR spectrum.

Workflow for NMR Spectral Assignment

The following workflow provides a logical approach to the complete spectral assignment of 5,5-Dimethylpiperidine-3-carboxylic acid.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A 1. Acquire 1D ¹H and ¹³C NMR B 2. Acquire 2D COSY and HSQC A->B C 3. Identify spin systems in COSY B->C D 4. Assign protons and carbons via HSQC C->D E 5. Utilize HMBC for quaternary carbons D->E F 6. Correlate all data E->F G 7. Final Structure Assignment F->G

Figure 2. Step-by-step workflow for the complete NMR spectral assignment.

Conclusion

The structural elucidation of 5,5-Dimethylpiperidine-3-carboxylic acid through NMR spectroscopy relies on a systematic approach, combining 1D and 2D NMR techniques. While direct experimental data is scarce, the predicted spectral data, in conjunction with a comparative analysis of related piperidine structures, provides a strong foundation for its characterization. The methodologies and comparative data presented in this guide are intended to empower researchers in their efforts to synthesize and characterize novel piperidine-based compounds, ultimately accelerating the drug discovery and development process.

References

  • Eliel, E. L., Kandasamy, D., Yen, C.-Y., & Hargrave, K. D. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • PubChem. (n.d.). Nipecotic acid. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246–3258. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

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A Comparative Guide to the Potency of 5,5-Dimethyl-Nipecotic Acid and Unsubstituted Nipecotic Acid as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the modulation of gamma-aminobutyric acid (GABA) signaling is a cornerstone for the development of therapeutics targeting a range of neurological and psychiatric disorders. A key mechanism for regulating GABAergic neurotransmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. Nipecotic acid has long been recognized as a potent inhibitor of GABA uptake, serving as a foundational scaffold for the design of novel GAT inhibitors.[1] This guide provides a comparative analysis of the potency of unsubstituted nipecotic acid and its gem-disubstituted analog, 5,5-dimethyl-nipecotic acid, as GABA uptake inhibitors.

While extensive experimental data is available for unsubstituted nipecotic acid, direct quantitative potency data for 5,5-dimethyl-nipecotic acid on specific GAT subtypes is not readily found in the public domain. Therefore, this guide will present the established potency of unsubstituted nipecotic acid and provide a scientifically-grounded discussion on the anticipated potency of 5,5-dimethyl-nipecotic acid based on well-established structure-activity relationship (SAR) principles for nipecotic acid derivatives.

The GABAergic System and the Role of GABA Transporters

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). These transporters are crucial in maintaining the balance between excitatory and inhibitory neurotransmission. Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic signaling. This mechanism is a therapeutic target for conditions such as epilepsy, anxiety, and other neurological disorders.

GABA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GAT1_pre GAT1 GABA_synapse GABA GABA_release->GABA_synapse GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

Caption: Simplified diagram of a GABAergic synapse illustrating GABA release, receptor binding, and reuptake by GAT1.

Potency Comparison: Experimental Data and SAR Insights

A direct comparison of potency requires experimental data, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Unsubstituted Nipecotic Acid: A Profile of a Pan-GAT Inhibitor

Unsubstituted nipecotic acid is a well-characterized inhibitor of GABA transporters. It exhibits a preference for GAT1 but also inhibits other GAT subtypes at varying concentrations. The IC50 values for (±)-nipecotic acid against murine GAT subtypes are summarized in the table below.

CompoundGAT SubtypeIC50 (µM)
(±)-Nipecotic AcidmGAT12.6[2]
mGAT2310[2]
mGAT329[2]
mGAT416[2]

Table 1: Inhibitory potency (IC50) of (±)-nipecotic acid against murine GABA transporter subtypes.

The data clearly indicates that unsubstituted nipecotic acid is most potent at the mGAT1 subtype, with significantly lower potency at mGAT2. Its activity at mGAT3 and mGAT4 falls in between.

5,5-Dimethyl-Nipecotic Acid: An Analysis Based on Structure-Activity Relationships

Direct experimental IC50 or Ki values for 5,5-dimethyl-nipecotic acid are not available in the peer-reviewed literature. However, we can infer its likely potency based on established structure-activity relationships for nipecotic acid analogs.

The binding of nipecotic acid to GATs involves a specific conformational arrangement within the transporter's binding pocket. The piperidine ring of nipecotic acid mimics the GABA backbone, allowing it to be recognized by the transporter. Substitutions on the piperidine ring can significantly alter this interaction and, consequently, the inhibitory potency.

The introduction of two methyl groups at the C5 position (gem-dimethyl substitution) is expected to introduce significant steric hindrance. This steric bulk in proximity to the carboxylic acid, a key interacting group, would likely disrupt the optimal binding conformation of the molecule within the GAT binding pocket. It is a well-established principle in medicinal chemistry that even minor structural alterations can lead to a considerable or complete loss of activity.[1] Therefore, it is highly probable that 5,5-dimethyl-nipecotic acid would exhibit significantly lower potency as a GABA uptake inhibitor compared to its unsubstituted counterpart across all GAT subtypes. The steric clash of the dimethyl groups could prevent the carboxylic acid and the amine from adopting the necessary orientation for effective binding and inhibition.

Experimental Protocol: In Vitro [³H]GABA Uptake Assay

To empirically determine and compare the potency of these compounds, a radiolabeled GABA uptake assay using a cell line stably expressing a specific GAT subtype is the gold standard.

Causality Behind Experimental Choices
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a common choice as they are easy to culture and transfect, and they provide a low-background system for studying the function of a single, exogenously expressed transporter subtype.

  • Radioligand: [³H]GABA is used as it allows for highly sensitive detection of GABA uptake into the cells.

  • Assay Buffer: The composition of the assay buffer is critical. It is designed to mimic the physiological extracellular environment and contains essential ions like Na+ and Cl-, which are co-transported with GABA by the GATs.

  • Non-Specific Uptake: A high concentration of a known potent inhibitor (e.g., tiagabine for GAT1) is used to define non-specific uptake and background signal. This is crucial for accurate calculation of specific uptake.

  • Incubation Time and Temperature: These parameters are optimized to ensure the measurement is within the linear range of uptake, providing a true reflection of the initial rate of transport.

Step-by-Step Methodology
  • Cell Culture:

    • Culture HEK293 cells stably expressing the desired human GAT subtype (e.g., hGAT1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.

    • Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare stock solutions of unsubstituted nipecotic acid and 5,5-dimethyl-nipecotic acid in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the compounds in the assay buffer to create a range of concentrations for generating a dose-response curve.

  • GABA Uptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells and wash the cells twice with pre-warmed assay buffer (e.g., 25 mM HEPES-Tris, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, and 5 mM D-glucose).

    • Add the assay buffer containing the different concentrations of the test compounds to the wells. Include wells with assay buffer only (for total uptake) and wells with a high concentration of a known GAT inhibitor (for non-specific uptake).

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-20 nM).

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a scintillation cocktail to each well.

    • Quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package.

GABA_Uptake_Assay_Workflow cluster_0 Cell Preparation cluster_1 Assay cluster_2 Detection & Analysis A1 Culture HEK293 cells with GAT expression A2 Seed cells in 96-well plate A1->A2 B1 Wash cells with assay buffer A2->B1 B2 Add test compounds & controls B1->B2 B3 Pre-incubate B2->B3 B4 Add [3H]GABA to initiate uptake B3->B4 B5 Incubate B4->B5 B6 Terminate uptake with cold buffer wash B5->B6 C1 Lyse cells & add scintillant B6->C1 C2 Measure radioactivity C1->C2 C3 Calculate IC50 values C2->C3

Caption: Experimental workflow for an in vitro [³H]GABA uptake assay.

Conclusion

Unsubstituted nipecotic acid is a moderately potent, non-selective inhibitor of GABA transporters, with a preference for GAT1. While direct experimental evidence is lacking for 5,5-dimethyl-nipecotic acid, established principles of structure-activity relationships strongly suggest that the introduction of the gem-dimethyl group at the C5 position would be detrimental to its inhibitory activity. The anticipated steric hindrance would likely disrupt the necessary binding interactions within the GABA transporter, leading to a significant reduction in potency compared to the parent compound.

To definitively ascertain the potency of 5,5-dimethyl-nipecotic acid and to fully characterize its GAT subtype selectivity, the detailed experimental protocol provided in this guide can be employed. Such studies are essential for a comprehensive understanding of the SAR of nipecotic acid derivatives and for the rational design of novel, more potent, and selective GABA uptake inhibitors for therapeutic applications.

References

  • Krogsgaard-Larsen, P., Johnston, G. A. R., Lodge, D., & Curtis, D. R. (1977). A new class of GABA agonist. Nature, 268(5615), 53–55. [Link]

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X-ray crystallography data for 5,5-Dimethylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="GAT1 Transporter\n(Outward-Open

Fig 1. Self-validating X-ray crystallography workflow for protein-ligand structural determination.

Mechanistic Pathway: Transporter Inhibition

When applied to neurotransmitter transporters like GAT1, the conformational rigidity of 5,5-dimethylpiperidine-3-carboxylic acid alters the transport cycle. Standard substrates trigger a conformational shift from the outward-open to the inward-open state, releasing GABA into the cell. Conformationally restricted analogs, however, act as wedges. They bind the orthosteric site but lack the flexibility required to allow the transporter's intracellular gate to fully cycle, effectively stalling the protein in an inward-open or occluded state.

Mechanism S1 GAT1 Transporter (Outward-Open State) S2 5,5-Dimethyl Analog Binds (Pre-organized Conformation) S1->S2 Reduced Entropic Penalty S3 Transporter Locked (Inward-Open State) S2->S3 Intracellular Gate Closure S4 GABA Reuptake Blocked (Synaptic Accumulation) S3->S4 Pharmacological Efficacy

Fig 2. Mechanistic pathway of GAT1 inhibition by conformationally restricted nipecotic acid analogs.

Conclusion

For drug development professionals seeking to optimize nipecotic acid scaffolds, 5,5-dimethylpiperidine-3-carboxylic acid offers a distinct thermodynamic advantage. By restricting the conformational landscape of the piperidine ring, this analog minimizes the entropic penalty of binding, yielding superior resolution in X-ray crystallographic studies and providing a rigid, predictable vector for structure-based drug design.

References
  • Motiwala, Z., Aduri, N. G., Shaye, H., Han, G. W., Lam, J. H., Katritch, V., Cherezov, V., & Gati, C. (2022). Structural basis of GABA reuptake inhibition. Nature, 606(7915), 820–826. URL:[Link]

  • Meeks, K. R., Bogner, A. N., Nix, J. C., & Tanner, J. J. (2024). Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutamate-γ-semialdehyde Dehydrogenase. Molecules, 29(22), 5408. URL:[Link]

Navigating Metabolic Fate: A Comparative Guide to the Biological Half-life of Substituted Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, found in the structure of numerous approved drugs.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical properties and engage in critical interactions with biological targets. However, the journey of a piperidine-containing drug through the body is critically influenced by its metabolic stability, which directly dictates its biological half-life—a key determinant of dosing frequency and therapeutic efficacy.

This guide provides an in-depth comparison of the biological half-life of substituted piperidine scaffolds. We will explore the intricate relationship between substitution patterns and metabolic fate, supported by experimental data. This guide will equip you with the insights needed to rationally design piperidine-containing molecules with optimized pharmacokinetic profiles.

The Decisive Role of Substitution in Piperidine Metabolism

The metabolic stability of the piperidine scaffold is not inherent but is profoundly influenced by the nature and position of its substituents.[3] Strategic placement of chemical groups can either shield the ring from metabolic attack or create new metabolic soft spots, thereby modulating the compound's half-life. Increased resistance to hepatic metabolism is often observed when alkyl substituents are introduced to impede deleterious oxidation.[4]

Common Metabolic Fates of Substituted Piperidines

The primary routes of metabolism for piperidine-containing compounds are mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] The most prevalent metabolic pathways include:

  • N-Dealkylation: This is a major metabolic route for many 4-aminopiperidine drugs, often catalyzed by CYP3A4.[6][7] The removal of an N-alkyl group can significantly alter the pharmacological activity and clearance of the parent compound.

  • Ring Hydroxylation: The introduction of a hydroxyl group on the piperidine ring is another common metabolic transformation. This process increases the polarity of the molecule, facilitating its excretion.

  • Ring Opening: In some cases, enzymatic reactions can lead to the cleavage of the piperidine ring itself.[8]

  • Ring Contraction: A more complex metabolic pathway involves the contraction of the piperidine ring to a pyrrolidine derivative.[9][10]

The interplay of these pathways, governed by the specific substitution pattern, determines the overall metabolic stability and, consequently, the biological half-life of a piperidine-containing drug.

Caption: Major metabolic pathways of substituted piperidine scaffolds.

Comparative Analysis of Biological Half-life: A Data-Driven Approach

The following table summarizes experimental data on the biological half-life of various substituted piperidines, illustrating the impact of different substitution patterns.

Compound ClassSubstitution PatternSpeciesHalf-life (t½)Key ObservationsReference
CHK1 Inhibitors Unsubstituted at C2 of piperidineMouse1.5 hIntroduction of a methyl group at the 2-position of the piperidine ring significantly prolonged the half-life.[11]
2-methyl substituted piperidineMouse3.4 h[11]
PDGFR Inhibitors Symmetrical piperidine ringRatPoor oral exposureIntroduction of a fluorine substituent at the 3-position of the piperidine ring effectively improved pharmacokinetic properties.[11]
3-fluoro substituted piperidineRatGood oral exposure and bioavailability[11]
sEH Inhibitors Hydrogen on phenyl ringHuman Liver Microsomes~200 minDeuterium substitution on the phenyl ring led to a notable increase in metabolic stability.[12]
Deuterium on phenyl ringHuman Liver Microsomes>240 min[12]
Piperidine Bioisosteres Piperidine derivativeHuman Liver Microsomes52 minReplacement of the piperidine ring with a 1-azaspiro[3.3]heptane bioisostere improved metabolic stability compared to the 2-azaspiro[3.3]heptane analog.[13]
1-azaspiro[3.3]heptane derivativeHuman Liver Microsomes31 min[13]
2-azaspiro[3.3]heptane derivativeHuman Liver Microsomes52 min[13]
P2Y14R Antagonists Bridged piperidine analog 15Not specified8.9 hThe half-life varied between the two bridged piperidine analogues.[14]
Bridged piperidine analog 23Not specified4.6 h[14]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

To provide a practical framework for evaluating the metabolic stability of novel substituted piperidines, a detailed protocol for an in vitro liver microsomal stability assay is outlined below. This assay is a standard method in early drug discovery to rank-order compounds based on their metabolic clearance.[5][15]

Principle

This assay measures the disappearance of a test compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[16] The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Materials
  • Pooled human or animal liver microsomes

  • Test compounds (substituted piperidines)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or methanol (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.

    • Add the test compound or positive control to the wells to initiate the pre-incubation.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing a cold quenching solution (e.g., acetonitrile or methanol with an internal standard). This step precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing:

    • After the final time point, centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .[16]

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_reagents Prepare Reagents: - Microsomes - Test Compounds - Buffers - NADPH System pre_incubate Pre-incubate Microsomes and Test Compound at 37°C prep_reagents->pre_incubate start_reaction Initiate Reaction with NADPH System pre_incubate->start_reaction sample Collect Aliquots at Different Time Points start_reaction->sample quench Quench Reaction with Cold Solvent & Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for the in vitro microsomal stability assay.

Conclusion: Strategic Design for Optimal Half-life

The biological half-life of a piperidine-containing drug is a malleable property that can be fine-tuned through strategic chemical modifications. By understanding the primary metabolic pathways and the influence of substituent placement, medicinal chemists can rationally design molecules with enhanced metabolic stability and, consequently, more desirable pharmacokinetic profiles. The strategic introduction of blocking groups at metabolically labile positions, or the use of bioisosteric replacements, are powerful tools in the medicinal chemist's arsenal to prolong a compound's duration of action and improve its therapeutic potential. The in vitro microsomal stability assay serves as an indispensable tool in this endeavor, providing rapid and reliable data to guide the optimization process.

References

  • metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from https://www.mercell.com/en/tender/145005935/upphandlingsdokument/2219853/protocol-metabolic-stability-in-liver-microsomes-pdf.aspx
  • Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/publication/361044439_Bicyclic_Bioisosteres_of_Piperidine_Version_20
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6095786/
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Protocol-for-the-Human-Liver-Microsome-Stability-Assay_tbl5_358688177
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/product/b3043508
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14). Retrieved from https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-e6nvw9k5zgk5/v1
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). Retrieved from https://www.intechopen.com/chapters/79495
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  • a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.). Retrieved from https://www.researchgate.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469273/
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from https://pubs.rsc.org/en/content/articlelanding/2020/dt/d0dt02570a
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Experts@Minnesota. (2020, August 28). Retrieved from https://experts.umn.edu/en/publications/coupled-electron-and-proton-transfer-in-the-piperidine-drug-met
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. (2011, June 18). Retrieved from https://pubs.acs.org/doi/10.1021/ml200117z
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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from https://www.mdpi.com/1420-3049/28/3/1477
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9917179/
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Retrieved from https://www.mdpi.com/2504-5377/27/1/1
  • A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/product/b1717329
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - Semantic Scholar. (2021, March 29). Retrieved from https://www.semanticscholar.org/paper/Metabolic-N-Dealkylation-and-N-Oxidation-as-of-of-Al-Ghananeem-Malkawi/b595b364e7c706d8a39a9c3b8e4e9b9c9e9c9b9c
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9276495/
  • Comparative Analysis of 4-Substituted Piperidine-Based Inhibitors: Elucidating Diverse Mechanisms of Action - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/product/b1717329
  • Transition‐Metal‐Free Multiple Functionalization of Piperidines to 4‐Substituted and 3,4‐Disubstituted 2‐Piperidinones | Request PDF - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/publication/338903333_Transition-Metal-Free_Multiple_Functionalization_of_Piperidines_to_4-Substituted_and_34-Disubstituted_2-Piperidinones

Sources

Validation of purity for 5,5-Dimethylpiperidine-3-carboxylic acid standards

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Purity for 5,5-Dimethylpiperidine-3-carboxylic Acid Standards: A Comparative Analytical Guide

Introduction 5,5-Dimethylpiperidine-3-carboxylic acid is a highly valuable, conformationally restricted aliphatic scaffold utilized in the development of novel therapeutics, including kinase inhibitors and peptidomimetics. Available primarily as a hydrochloride salt (CAS 2361635-21-2)[1] or in its Boc-protected form (CAS 2387561-96-6)[2], establishing its absolute and chromatographic purity is a critical prerequisite for downstream pharmaceutical synthesis.

However, the unprotected zwitterionic form presents two distinct analytical challenges:

  • Lack of a UV Chromophore : The fully aliphatic piperidine ring does not absorb UV light above 220 nm, rendering standard HPLC-UV methods highly susceptible to solvent interference and baseline drift.

  • High Polarity : The secondary amine and carboxylic acid moieties cause poor retention on standard reversed-phase (C18) columns, leading to co-elution with the void volume.

This guide objectively compares alternative analytical modalities and provides a self-validating, ICH Q2(R1)-compliant framework[3] for certifying the purity of 5,5-Dimethylpiperidine-3-carboxylic acid standards.

Section 1: Objective Comparison of Analytical Modalities

To establish a robust purity profile, researchers must move beyond traditional UV detection. The following table compares the performance of advanced analytical techniques for this specific compound.

Table 1: Performance Comparison of Analytical Alternatives for Aliphatic Amino Acids

Analytical ModalityRetention MechanismDetection PrincipleAdvantagesLimitationsSuitability for 5,5-Dimethylpiperidine-3-carboxylic acid
RP-HPLC-UV (210 nm) Hydrophobic (C18)AbsorbanceUbiquitous equipment.Poor retention; high baseline noise; misses non-absorbing impurities.Low . Not recommended without pre-column derivatization.
HILIC-CAD Hydrophilic InteractionCharged AerosolUniversal detection for non-volatile analytes; excellent polar retention.Requires volatile mobile phases; non-linear response requires power-function calibration.High . Ideal for chromatographic purity and impurity profiling.
GC-MS (Derivatized) Volatility / Boiling PointMass-to-Charge (m/z)High sensitivity; provides structural ID of impurities.Requires silylation (e.g., BSTFA); thermally labile impurities may degrade.Medium . Useful for orthogonal impurity identification.
qNMR (1H) Magnetic ResonanceProton ResonanceAbsolute quantification without a reference standard; structurally definitive.Lower sensitivity for trace impurities (<0.5%); requires high-field NMR (≥400 MHz).High . Gold standard for establishing absolute mass fraction[4].

Section 2: The Self-Validating Analytical Framework (ICH Q2(R1))

According to the FDA and ICH Q2(R1) guidelines for the validation of analytical procedures[3][5], a method must demonstrate suitability for its intended purpose. To create a self-validating system, our framework pairs HILIC-CAD (for high-resolution relative impurity profiling) with qNMR (for absolute mass balance verification). This orthogonal approach ensures that any "invisible" impurities in chromatography (such as inorganic salts) are caught by the mass fraction deficit in NMR.

G cluster_0 Analytical Modalities cluster_1 ICH Q2(R1) Validation A 5,5-Dimethylpiperidine- 3-carboxylic acid B HILIC-CAD (Relative Purity) A->B  Chromatography C qNMR (Absolute Purity) A->C  Spectroscopy D Specificity (Impurity Resolution) B->D E Linearity & Range (R² > 0.99) B->E F Precision (RSD < 2.0%) B->F C->F G Certified Reference Standard D->G E->G F->G

Analytical validation logic for 5,5-Dimethylpiperidine-3-carboxylic acid standards.

Section 3: Experimental Protocols & Causality

Protocol A: Chromatographic Purity via HILIC-CAD

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected because the zwitterionic nature of the unprotected piperidine derivative causes it to elute in the void volume of standard C18 columns. Charged Aerosol Detection (CAD) is utilized because it provides a near-universal response for non-volatile analytes, independent of optical properties, ensuring all organic impurities are detected.

Step-by-Step Methodology:

  • Column Selection : Use a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm). Reasoning: The sulfobetaine stationary phase provides strong electrostatic and hydrophilic interactions with the highly polar amino acid.

  • Mobile Phase Preparation :

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • Mobile Phase B: 100% Acetonitrile.

    • Self-Validating Control: Both buffers must be strictly volatile to prevent CAD background noise and signal suppression.

  • Gradient Elution : Start at 90% B, ramp to 50% B over 15 minutes. Reasoning: In HILIC, the aqueous phase is the strong solvent. Increasing the water concentration elutes the highly polar analyte.

  • System Suitability Test (SST) : Inject a 1.0 mg/mL standard solution 6 consecutive times. The system is validated for use only if the Retention Time RSD is < 1.0% and Area RSD is < 2.0%[3].

  • Linearity & Range Validation : Prepare calibration standards from 0.05 mg/mL (LOQ) to 1.5 mg/mL. Apply a power-function transformation ( y=axb ) to the CAD data to correct for the inherent non-linearity of aerosol light scattering, ensuring R2>0.995 .

Protocol B: Absolute Purity via Quantitative NMR (qNMR)

Causality: While HILIC-CAD quantifies the relative abundance of organic impurities, it cannot detect inorganic salts (e.g., residual NaCl from synthesis) or residual water. qNMR measures the absolute mass fraction of the compound by comparing the integration of its unique protons against a highly pure internal standard[4].

Step-by-Step Methodology:

  • Internal Standard Selection : Select Maleic acid (TraceCERT®, >99.9% purity) as the internal standard. Reasoning: Maleic acid has a sharp singlet at ~6.2 ppm in D2O, which perfectly avoids the aliphatic proton signals of the piperidine ring (1.0 - 3.5 ppm).

  • Sample Preparation : Accurately weigh ~20 mg of 5,5-Dimethylpiperidine-3-carboxylic acid and ~10 mg of Maleic acid using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of D2O.

  • NMR Acquisition : Acquire a 1H-NMR spectrum at ≥400 MHz. Set the relaxation delay (D1) to at least 30 seconds. Self-Validating Control: A long D1 ensures complete longitudinal relaxation (T1) of all protons, preventing integration errors caused by partial saturation.

  • Data Processing & Calculation :

    • Integrate the maleic acid singlet (2 protons) and the isolated methyl singlets of the 5,5-dimethyl group (6 protons, ~1.2 ppm).

    • Calculate the absolute purity ( Px​ ) using the formula:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Conclusion

By combining the high-resolution impurity separation of HILIC-CAD with the absolute quantification capabilities of qNMR, researchers can establish a rigorously validated, ICH-compliant purity profile for 5,5-Dimethylpiperidine-3-carboxylic acid. This self-validating system eliminates the blind spots inherent in traditional UV-based methods, ensuring the integrity of downstream drug development processes.

References

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance for Industry. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." Available at:[Link]

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R1) and Q2(R2) Validation of Analytical Procedures." Available at:[Link]

  • ChemSrc. "(S)-1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid (CAS 2387561-96-6)." Chemical Database. Available at:[Link]

Sources

Comparative metabolic stability of piperidine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolic Stability of Piperidine-3-Carboxylic Acid Analogs: A Guide for Lead Optimization

Piperidine-3-carboxylic acid (nipecotic acid) and its derivatives are highly privileged scaffolds in medicinal chemistry, serving as the structural backbone for therapeutics ranging from GABA uptake inhibitors to antimalarial proteasome inhibitors and antifibrotic agents. However, the piperidine ring is notorious for its metabolic liabilities. Unmodified piperidine-3-carboxamides frequently exhibit high intrinsic clearance ( CLint​ ) and short half-lives ( t1/2​ ) in vivo due to rapid Phase I oxidative metabolism and esterase-mediated hydrolysis [1].

This guide provides an objective, data-driven comparison of piperidine-3-carboxylic acid analogs, detailing the structural modifications required to overcome metabolic soft spots, supported by self-validating experimental protocols.

The Metabolic Landscape of the Piperidine Scaffold

Before optimizing a lead compound, it is critical to understand the specific mechanisms of its degradation. In silico predictions (such as SMARTCyp) and in vitro metabolite identification consistently point to the same vulnerabilities within the piperidine-3-carboxylic acid core [1, 4]:

  • C5/C6 Oxidation: The carbons adjacent to the secondary or tertiary amine are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated hydrogen abstraction, leading to hydroxylation and subsequent ring opening or N-dealkylation [4].

  • Amide/Ester Hydrolysis: When the 3-carboxylic acid is converted into an amide or ester (a common prodrug or optimization strategy), it becomes a prime target for hepatic carboxylesterases (e.g., CES2) [2].

MetabolicPathway P3C Piperidine-3-Carboxylic Acid Derivative CYP Cytochrome P450 (CYP3A4 / CYP2D6) P3C->CYP Phase I Oxidation CES Carboxylesterases (CES2) P3C->CES Phase I Hydrolysis Oxidation C5 / C6 Oxidation (Hydroxylation) CYP->Oxidation Electron Abstraction NDealk N-Dealkylation CYP->NDealk Carbon-Nitrogen Cleavage Hydrolysis Amide/Ester Hydrolysis CES->Hydrolysis Nucleophilic Attack

Figure 1: Primary phase I metabolic degradation pathways of piperidine-3-carboxylic acid derivatives.

Comparative Data Analysis: Structural Optimization Strategies

To mitigate these liabilities, medicinal chemists employ several structural optimization strategies. The table below synthesizes experimental data from recent drug development campaigns, comparing the unsubstituted piperidine-3-carboxylic acid core against its optimized analogs.

Table 1: Comparative Metabolic Stability of Piperidine Analogs in Liver Microsomes

Analog Class / ModificationRepresentative Context t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic LiabilityStability Outcome
Unsubstituted Piperidine-3-carboxamide Rho/MRTF Inhibitors [1]1.6 (MLM)> 150C5 Oxidation, Amide HydrolysisPoor. Rapidly degraded by CYPs; high susceptibility to oxidative metabolism.
C2-Methylated Piperidine Antimalarial Proteasome Inhibitors [2]> 45 (HLM)< 20Amide Hydrolysis (Reduced)Excellent. The cis-methyl group provides steric hindrance, protecting the adjacent amide carbonyl from nucleophilic attack by CES2.
C4-Methylated Piperidine Antimalarial Proteasome Inhibitors [2]12.5 (HLM)85.4C5 OxidationModerate. Fails to protect the amide bond effectively and introduces a new lipophilic site for oxidation.
N-Carbamoyl Piperidine CCR5 Antagonists (TAK-220 analogs) [3]> 60 (HLM)< 15N-Dealkylation (Blocked)Excellent. Reduces overall lipophilicity and blocks the basic nitrogen lone pair, preventing CYP-mediated N-dealkylation.
5,5-Difluoro-piperidine Proteasome Inhibitors [2]> 40 (HLM)< 25None (Oxidation blocked)High. Fluorine bioisosterically replaces hydrogen, deactivating the C5 position electronically against CYP oxidation.
Key Takeaways from the Data:
  • Steric Shielding: As demonstrated in the optimization of antimalarial proteasome inhibitors, adding a methyl group at the C2 position (cis-isomer) significantly drops intrinsic clearance. The causality here is purely steric: the methyl group acts as a physical shield, preventing hepatic esterases from accessing the amide carbonyl [2].

  • Electronic Deactivation: Unsubstituted piperidines (like those in early Rho pathway inhibitors) suffer from rapid C5 oxidation [1]. Introducing electron-withdrawing groups (like fluorine at C5) or converting the basic amine to a neutral carbamoyl group (as seen in the TAK-220 HIV-1 program) pulls electron density away from the ring, making CYP-mediated hydrogen abstraction energetically unfavorable [3].

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To objectively compare the metabolic stability of new piperidine analogs, a standardized in vitro Human Liver Microsome (HLM) or Rat Liver Microsome (RLM) assay is required.

A robust protocol must be self-validating . This means incorporating internal controls that confirm the enzymatic viability of the microsomes and the analytical precision of the LC-MS/MS system during every run.

Reagents & Materials
  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-dehydrogenase).

  • Positive Control (High Clearance): Verapamil or Testosterone.

  • Negative Control (Low Clearance): Warfarin.

Step-by-Step Methodology

Step 1: Matrix Preparation and Equilibration

  • Action: Dilute HLMs in the phosphate buffer to a final working concentration of 0.5 mg/mL. Aliquot 40 µL of this matrix into a 96-well plate.

  • Causality: A concentration of 0.5 mg/mL ensures linear enzyme kinetics. Higher concentrations can lead to non-specific protein binding, which artificially lowers the unbound fraction of the drug ( fu​ ), yielding a falsely optimistic (low) intrinsic clearance rate.

Step 2: Compound Spiking and Pre-Incubation

  • Action: Add 5 µL of the piperidine analog (final assay concentration: 1 µM, max 0.1% DMSO). Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Causality: Pre-incubation establishes thermal equilibrium. If the reaction is initiated cold, the initial velocity ( V0​ ) will be artificially slow, skewing the t1/2​ calculation. Keeping DMSO 0.1% is critical because higher solvent concentrations directly inhibit CYP450 active sites.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding 5 µL of the pre-warmed NADPH regenerating system.

  • Causality: CYPs are heme-containing monooxygenases that require electrons from NADPH to reduce molecular oxygen. Adding NADPH acts as the precise "on-switch" for the reaction.

Step 4: Time-Course Quenching

  • Action: At designated time points (0, 5, 10, 20, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins (stopping the reaction at the exact time point) and precipitates the proteins out of solution, protecting the LC-MS/MS column from clogging.

Step 5: LC-MS/MS Analysis and Data Processing

  • Action: Centrifuge the quenched plates (4000 rpm, 15 min) and inject the supernatant into the LC-MS/MS. Plot the natural log (ln) of the percentage of parent compound remaining versus time.

  • Causality: First-order elimination kinetics dictate that this plot will yield a straight line. The slope of this line is the elimination rate constant ( k ).

    • t1/2​=0.693/k

    • CLint​=(k×V)/Microsomal Protein Concentration

Workflow Prep 1. Matrix Prep (HLM + Buffer) Equil 2. Pre-incubation (37°C, 5 min) Prep->Equil Init 3. Initiation (Add NADPH) Equil->Init Quench 4. Time-Point Quench (Cold Acetonitrile) Init->Quench Analysis 5. LC-MS/MS Analysis (Calculate CLint) Quench->Analysis

Figure 2: Self-validating experimental workflow for liver microsomal stability assays.

Assay Validation Criteria

The assay is only considered valid if the Positive Control (Verapamil) shows rapid depletion ( t1/2​<15 min) and the Negative Control (Warfarin) remains highly stable ( >90% remaining at 60 min). If Verapamil fails to degrade, the HLMs have lost enzymatic activity or the NADPH system has degraded.

References

  • Hutchings, K. M., et al. "Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma." National Institutes of Health (NIH). Available at:[Link]

  • Gahalawat, S., et al. "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Imamura, S., et al. "Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Yang, J., et al. "LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay." Taylor & Francis. Available at:[Link]

Determining absolute configuration of 5,5-dimethylnipecotic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

The determination of the absolute configuration of chiral small molecules is a critical inflection point in drug development, particularly for conformationally flexible heterocycles like 5,5-dimethylnipecotic acid (5,5-dimethylpiperidine-3-carboxylic acid). As an analog of nipecotic acid—a known γ -aminobutyric acid (GABA) uptake inhibitor—establishing the precise stereochemistry at the C3 position is non-negotiable for understanding target-receptor pharmacodynamics.

However, 5,5-dimethylnipecotic acid presents unique analytical challenges: it exists as a highly polar zwitterion in its native state, lacks heavy atoms for straightforward anomalous X-ray dispersion, and possesses a sterically hindered C5-dimethyl group that complicates standard NMR correlation experiments.

As an application scientist, choosing the correct analytical framework requires balancing sample phase, computational overhead, and chemical derivatization. This guide objectively compares the three most robust methodologies for resolving the absolute configuration of this molecule: Single-Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Chiral Derivatization (Mosher’s Method) .

Methodological Decision Matrix

Workflow Start 5,5-Dimethylnipecotic Acid Absolute Configuration XRD SC-XRD Method Start->XRD VCD VCD + DFT Method Start->VCD NMR Mosher's NMR Method Start->NMR XRD_Step Diastereomeric Salt Crystallization XRD->XRD_Step VCD_Step N-Boc Derivatization & IR/VCD Scan VCD->VCD_Step NMR_Step MTPA Amide Synthesis NMR->NMR_Step XRD_Val Validation: Refine Known Chiral Center XRD_Step->XRD_Val VCD_Val Validation: Mirror Image Enantiomers VCD_Step->VCD_Val NMR_Val Validation: Consistent Δδ(SR) Signs NMR_Step->NMR_Val

Caption: Methodological decision matrix and self-validation criteria for absolute configuration determination.

Single-Crystal X-Ray Diffraction (SC-XRD) via Diastereomeric Salts

The Causality: Standard Mo-K α X-ray sources struggle to determine the absolute structure (Flack parameter) of light-atom molecules (C, H, N, O) due to insufficient anomalous dispersion. To bypass this, we introduce a chiral resolving agent of known absolute configuration[1]. By forming a diastereomeric salt (e.g., with (2R,3R)-(+)-tartaric acid), the absolute configuration of the nipecotic acid moiety is deduced purely from its relative stereochemistry to the tartrate counter-ion within the asymmetric unit.

Step-by-Step Protocol:

  • Salt Formation: Dissolve racemic or enantioenriched 5,5-dimethylnipecotic acid in a polar protic solvent (e.g., methanol/water). Add 1.0 equivalent of (2R,3R)-(+)-tartaric acid.

  • Controlled Crystallization: Heat to reflux to ensure complete dissolution, then cool at a highly controlled rate (e.g., 1 °C/hour) to promote the growth of diffraction-quality single crystals rather than kinetic precipitates.

  • Diffraction Acquisition: Mount the crystal on a diffractometer at cryogenic temperatures (100 K) to minimize thermal atomic displacement.

  • Structure Solution: Solve the structure using direct methods. Fix the stereocenters of the tartrate anion to their known (2R,3R) configuration.

Self-Validating System: The structural refinement must yield a Flack parameter near 0 (with a standard uncertainty < 0.1). If the refinement attempts to invert the known (2R,3R)-tartrate stereocenters to achieve a lower R-factor, the crystal is either twinned, or the initial assignment is critically flawed.

Vibrational Circular Dichroism (VCD) Coupled with DFT

The Causality: VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. Because 5,5-dimethylnipecotic acid is a zwitterion, it forms extensive intermolecular hydrogen-bonding networks in solution that broaden IR bands and obscure VCD signals. Therefore, N-Boc protection and methyl esterification are required to break these networks, yielding sharp, conformationally sensitive carbonyl and N-H stretches[2].

Step-by-Step Protocol:

  • Derivatization: Convert the analyte to N-Boc-5,5-dimethylnipecotic acid methyl ester to ensure high solubility in non-polar solvents.

  • Spectral Acquisition: Dissolve ~15 mg of the derivative in 150 μ L of CDCl₃. Acquire IR and VCD spectra using an FT-VCD spectrometer (typically 4-8 hours of scanning to achieve a high signal-to-noise ratio).

  • Computational Modeling: Perform a Monte Carlo conformational search using Molecular Mechanics, followed by Density Functional Theory (DFT) optimization (e.g., at the B3LYP/6-311G** level) for the (3R)-enantiomer[2].

  • Boltzmann Averaging: Calculate the theoretical IR and VCD spectra for each low-energy conformer and average them based on their Boltzmann populations at 298 K.

  • Overlay Analysis: Compare the experimental VCD spectrum to the computed (3R) spectrum.

Self-Validating System: VCD is highly susceptible to baseline artifacts. To self-validate, both the (+)- and (-)-enantiomers of the nipecotic acid derivative must be measured. The resulting experimental VCD spectra must be perfect mirror images across the zero-line. If they are not, the data is corrupted by linear dichroism or impurities and must be discarded[3].

NMR Chiral Derivatization (Mosher’s Method)

The Causality: Mosher's method utilizes the anisotropic shielding effect of a phenyl ring to map the spatial arrangement of protons around a chiral center[4]. By reacting the secondary piperidine nitrogen with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), we create two diastereomeric amides. The phenyl group in the MTPA moiety shields the protons located spatially beneath it, shifting their NMR signals upfield.

Mosher Amine C3-Chiral Piperidine R_MTPA (R)-MTPA-Cl Amine->R_MTPA S_MTPA (S)-MTPA-Cl Amine->S_MTPA S_Amide (S)-MTPA Amide (δS) R_MTPA->S_Amide CIP Inversion R_Amide (R)-MTPA Amide (δR) S_MTPA->R_Amide CIP Inversion Calc Δδ(SR) = δS - δR S_Amide->Calc R_Amide->Calc Assign Spatial Mapping & 3D Assignment Calc->Assign

Caption: Logical pathway of Mosher's method illustrating CIP priority inversion and shielding analysis.

Note on Causality: Due to Cahn-Ingold-Prelog (CIP) priority rules, reacting the amine with (R)-MTPA-Cl yields the (S)-MTPA amide, and vice versa.

Step-by-Step Protocol:

  • Derivatization: Divide the sample into two vials. React one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl in the presence of pyridine and DMAP.

  • NMR Acquisition: Acquire high-resolution ¹H-NMR spectra (≥ 400 MHz) for both the (S)-amide and (R)-amide in CDCl₃.

  • ΔδSR Calculation: Calculate the chemical shift difference ( ΔδSR=δS​−δR​ ) for the key protons on the piperidine ring (specifically the C2 and C4 protons, as C5 is blocked by methyls).

  • Spatial Mapping: Protons with a positive ΔδSR are situated on the right side of the MTPA plane, while those with a negative ΔδSR are on the left[4].

Self-Validating System: The method is only valid if the ΔδSR signs are internally consistent. All protons on one hemisphere of the molecule must show a positive sign, and all protons on the opposite hemisphere must show a negative sign. A mixed sign distribution on the same side indicates that the amide is rotating freely rather than adopting the required rigid coplanar conformation, invalidating the model[4].

Comparative Performance Matrix

To guide laboratory resource allocation, the quantitative and logistical parameters of each method are summarized below:

ParameterSC-XRD (Diastereomeric Salt)VCD + DFTMosher's NMR Method
Phase Required Solid (Single Crystal)Solution (e.g., CDCl₃)Solution (e.g., CDCl₃)
Sample Quantity 5–10 mg10–20 mg1–5 mg
Throughput Low (Crystallization bottleneck)Medium (Computationally heavy)High (Rapid NMR acquisition)
Measurement Type Relative to known resolving agentDirect ab initio calculationRelative to empirical shielding model
Primary Limitation Crystal quality & polymorphismConformational flexibility complexitySteric hindrance at C5

Conclusion & Recommendations

For 5,5-dimethylnipecotic acid , the choice of absolute configuration determination depends heavily on the physical state of your material. If the compound readily forms highly ordered crystals with tartaric acid, SC-XRD remains the undisputed gold standard due to its unambiguous spatial mapping[1].

However, if crystallization fails—a common issue with lipophilic dimethyl-substituted heterocycles—VCD is the most rigorous alternative. While it requires N-Boc derivatization to suppress zwitterionic hydrogen bonding[2], the direct comparison of experimental data to ab initio DFT calculations provides a highly authoritative structural proof. Mosher's Method is excellent for rapid, low-sample-mass screening, but the steric bulk of the C5-dimethyl groups can occasionally distort the preferred MTPA-amide conformation, requiring careful validation of the ΔδSR signs[4].

References

  • Title: Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide.
  • Title: 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers.
  • Title: Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR.
  • Title: The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy.

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Safety Operating Guide

5,5-Dimethylpiperidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 5,5-Dimethylpiperidine-3-carboxylic Acid

For researchers, analytical scientists, and drug development professionals, the proper lifecycle management of chemical reagents is a non-negotiable pillar of laboratory safety and regulatory compliance. 5,5-Dimethylpiperidine-3-carboxylic acid (CAS: 2361635-21-2) is a specialized unnatural amino acid derivative frequently utilized in pharmaceutical synthesis. Due to its dual functional groups—a basic piperidine ring and an acidic carboxylic acid—it presents unique solubility and reactivity profiles that dictate specific disposal protocols.

This guide provides authoritative, step-by-step methodologies for the safe segregation, neutralization, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[1].

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. 5,5-Dimethylpiperidine-3-carboxylic acid is an amphoteric molecule. At physiological pH, it exists as a zwitterion.

  • The Piperidine Core: Piperidine and its derivatives are generally classified as strong local irritants and can cause severe eye and skin damage upon contact[2],[3].

  • The Carboxylic Acid Moiety: This group significantly reduces the volatility of the compound compared to free piperidine, rendering it a solid at room temperature. However, it allows the molecule to form highly soluble salts in both strong acids and strong bases.

Regulatory Classification: While this specific derivative is not explicitly "P-listed" (acutely hazardous) under RCRA, its solutions can trigger characteristic waste codes. For instance, if the compound is dissolved in an aqueous stream that falls to a pH of ≤ 2 or rises to ≥ 12.5, the entire mixture must be classified and managed as D002 (Corrosive) hazardous waste,.

Quantitative Waste Stream Categorization

Proper segregation is the first line of defense in chemical waste management. Mixing incompatible wastes can lead to exothermic reactions, gas evolution, or catastrophic container failure[4]. The table below summarizes the quantitative and qualitative parameters for segregating 5,5-Dimethylpiperidine-3-carboxylic acid waste streams.

Waste Stream StateTypical Carrier / MatrixTarget pH RangeRCRA Hazard Code(s)Primary Disposal RouteCompatible Container
Solid Powder Unused reagent, spilled crystalsN/ANon-RCRA Toxic SolidIncinerationHigh-Density Polyethylene (HDPE)
Aqueous Solution HPLC mobile phases, buffers6.0 – 8.0None (if neutralized)Wastewater Treatment / IncinerationHDPE or Glass (Secondary Containment)
Halogenated Organic Dichloromethane (DCM), ChloroformN/AD001, F002High-Temp IncinerationGlass or PTFE-lined
Non-Halogenated Organic Methanol, Ethyl Acetate, HexaneN/AD001Standard IncinerationGlass or PTFE-lined

Waste Segregation Workflow

The following logical decision tree dictates how laboratory personnel should route 5,5-Dimethylpiperidine-3-carboxylic acid waste to ensure regulatory compliance and safety.

WasteSegregation Start 5,5-Dimethylpiperidine-3-carboxylic acid Waste Stream State Assess Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions/Extracts) State->Liquid FinalSolid Solid Hazardous Waste (HDPE Container) Solid->FinalSolid Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Liquid->Organic Neutralize Neutralize to pH 6-8 (Prevent D002) Aqueous->Neutralize Halogenated Halogenated Waste (e.g., DCM, Chloroform) Organic->Halogenated Contains Cl, F, Br NonHalogenated Non-Halogenated Waste (e.g., MeOH, EtOAc) Organic->NonHalogenated No Halogens FinalAqueous Aqueous Waste Drum (Secondary Containment) Neutralize->FinalAqueous

Figure 1: Decision tree for the segregation and disposal of 5,5-Dimethylpiperidine-3-carboxylic acid.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Unused Reagent or Spills)

Causality: Sweeping fine organic powders with standard plastic brushes can generate static electricity. Although this compound is less volatile than free piperidine, organic dusts suspended in air can form explosive mixtures. Utilizing non-sparking tools and HDPE containers mitigates this risk[2].

  • PPE Verification: Don chemically resistant nitrile gloves, a flame-retardant lab coat, and chemical safety goggles[5].

  • Collection: Use a non-sparking spatula or brush to carefully sweep up the solid material. Avoid aggressive sweeping to prevent aerosolizing the dust.

  • Containment: Transfer the solid into a wide-mouth HDPE container. Do not use metal containers, as residual moisture can cause the basic piperidine core to slowly corrode the metal[1].

  • Labeling: Affix a hazardous waste label immediately. Write the full chemical name ("5,5-Dimethylpiperidine-3-carboxylic acid")—do not use acronyms or structural formulas.

  • Storage: Move the container to the designated Satellite Accumulation Area (SAA). Ensure it is securely capped; containers must only be open when actively adding waste[6].

Protocol B: Aqueous Solution Neutralization

Causality: Discharging highly acidic or basic solutions into the waste stream violates EPA guidelines and risks violent chemical reactions in the accumulation drum. Neutralizing the solution to its isoelectric point (pH 6–8) minimizes the compound's solubility, effectively precipitating it out of the solution and reducing the biological oxygen demand (BOD) load if trace amounts enter the effluent[6],.

  • Secondary Containment: Place the waste beaker or flask inside a secondary containment tray within a chemical fume hood,[4].

  • Initial Assessment: Measure the initial pH of the solution using a calibrated pH meter or high-resolution indicator strips.

  • Titration/Neutralization:

    • If the solution is basic (pH > 8): Slowly add 1M HCl dropwise while stirring continuously.

    • If the solution is acidic (pH < 6): Slowly add 1M NaOH dropwise while stirring continuously.

  • Self-Validation Step: As the pH approaches the isoelectric point (approx. pH 6.0–7.0), observe the solution. The zwitterionic form is least soluble; the solution should become cloudy or precipitate fine crystals, visually validating that neutralization is successful.

  • Transfer: Once stabilized at pH 6–8, funnel the mixture into the "Aqueous Hazardous Waste" drum. Never fill the drum beyond 90% capacity[1].

Protocol C: Organic Solvent Extracts

Causality: Organic waste is disposed of via incineration. Halogenated solvents require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste into a halogenated drum unnecessarily increases disposal costs, while the reverse creates a severe environmental and regulatory hazard[4].

  • Solvent Identification: Review the experimental procedure to confirm the exact composition of the solvent matrix.

  • Segregation:

    • Halogenated: If the matrix contains any amount of Dichloromethane, Chloroform, or other halogenated solvents, transfer the waste to the red-labeled "Halogenated Organic Waste" container.

    • Non-Halogenated: If the matrix consists solely of solvents like Methanol, Ethanol, or Ethyl Acetate, transfer it to the green-labeled "Non-Halogenated Organic Waste" container.

  • Compatibility Check: Ensure the receiving drum does not contain strong oxidizing agents (e.g., Nitric acid, peroxides). Piperidine derivatives can rapidly oxidize, potentially leading to exothermic decomposition and drum pressurization[7],[2].

Spill Response & Decontamination Protocol

In the event of an accidental spill of 5,5-Dimethylpiperidine-3-carboxylic acid (either solid or in solution), immediate and methodical action is required to mitigate exposure[7].

  • Evacuate and Ventilate: Clear non-essential personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[5],[2].

  • Containment: For liquid spills, encircle the spill with a non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels for large solvent spills[7].

  • Absorption and Collection: Sweep the absorbed material carefully into a designated hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all wash water and absorbent materials as hazardous waste, as they now contain trace amounts of the piperidine derivative[7].

References

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. URL: [Link]

  • ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. URL: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. URL: [Link]

  • MLI Environmental. (2026). Chemical Waste Disposal Guidelines for Educational Facilities. URL: [Link]

  • National Research Council. (2011). Management of Waste - Prudent Practices in the Laboratory. National Academies Press. URL: [Link]

  • Lee County Government. Pharmaceutical Waste Guidance. URL: [Link]

  • National Institutes of Health (NIH). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. URL: [Link]

Sources

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